molecular formula C14H29N3O4 B111357 1,4-Bis-Boc-1,4,7-triazaheptane CAS No. 120131-72-8

1,4-Bis-Boc-1,4,7-triazaheptane

Cat. No.: B111357
CAS No.: 120131-72-8
M. Wt: 303.40 g/mol
InChI Key: HGNOQXYYSVIUNS-UHFFFAOYSA-N
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Description

1,4-Bis-Boc-1,4,7-triazaheptane is a useful research compound. Its molecular formula is C14H29N3O4 and its molecular weight is 303.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-8-10-17(9-7-15)12(19)21-14(4,5)6/h7-10,15H2,1-6H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNOQXYYSVIUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373212
Record name 1,4-Bis-Boc-1,4,7-triazaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120131-72-8
Record name 1,4-Bis-Boc-1,4,7-triazaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis-Boc-1,4,7-triazaheptane (CAS 120131-72-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 1,4-Bis-Boc-1,4,7-triazaheptane, a key building block in medicinal chemistry and organic synthesis.

Core Properties

This compound is a protected polyamine derivative valued for its role as a versatile intermediate in the synthesis of more complex molecules.[1] The two tert-butoxycarbonyl (Boc) protecting groups enhance its stability and allow for controlled, stepwise reactions.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 120131-72-8[2][3]
Molecular Formula C₁₄H₂₉N₃O₄[2][3]
Molecular Weight 303.4 g/mol [2][3]
Appearance White solid or white crystalline powder[2]
Melting Point 80 - 83 °C[2]
Purity ≥ 97% (HPLC)[2]
Storage Conditions 0 - 8 °C[2]
Computed Molecular Descriptors

Computational data provides further insight into the molecule's characteristics.

DescriptorValueSource(s)
XLogP3-AA 0.9[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 5[4]
Rotatable Bond Count 9[4]
Topological Polar Surface Area 93.9 Ų[4]
Complexity 345[4]
Monoisotopic Mass 303.21580641 Da[4]

Synthesis and Experimental Protocols

Plausible Synthetic Workflow

cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Synthesis of this compound A Ethylenediamine (B42938) C tert-Butyl (2-aminoethyl)carbamate A->C Reaction B Di-tert-butyl dicarbonate (B1257347) (Boc)₂O B->C Reagent D tert-Butyl (2-aminoethyl)carbamate F This compound D->F Alkylation E tert-Butyl (2-bromoethyl)carbamate E->F Reagent

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: Synthesis of tert-Butyl (2-aminoethyl)carbamate (Precursor)

This protocol is based on a known procedure for the mono-protection of ethylenediamine.[5][6]

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • Magnesium oxide

  • Ether

  • Argon

Procedure:

  • A solution of ethylenediamine (600 ml) in dioxane (3 L) and water (1.5 L) is prepared, and magnesium oxide (90 g) is added. The mixture is stirred at room temperature under an argon atmosphere.[5]

  • A solution of di-tert-butyl dicarbonate (327 g) in dioxane (1.5 L) is added dropwise over 20 minutes.[5]

  • The reaction mixture is stirred for 16 hours at room temperature.[5]

  • The mixture is then filtered, and the filtrate is concentrated under reduced pressure.[5]

  • The resulting residue is refluxed with ether (5 x 500 ml), with the ether being decanted each time.[5]

  • The combined ether solutions are concentrated, and the resulting oil is purified by high vacuum distillation to yield tert-butyl (2-aminoethyl)carbamate.[5]

Plausible Protocol: Synthesis of this compound

This hypothetical protocol is based on general N-alkylation procedures.

Materials:

  • tert-Butyl (2-aminoethyl)carbamate

  • tert-Butyl (2-bromoethyl)carbamate

  • A suitable non-polar solvent (e.g., dichloromethane)

  • A mild base (e.g., triethylamine)

Procedure:

  • Dissolve tert-Butyl (2-aminoethyl)carbamate in the chosen solvent.

  • Add the mild base to the solution.

  • Slowly add tert-Butyl (2-bromoethyl)carbamate to the mixture.

  • Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform a workup by washing with water and/or brine, followed by extraction with an organic solvent.

  • Dry the organic layer and concentrate it.

  • Purify the crude product by column chromatography.

Characterization

The final product would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Applications in Research and Development

This compound's structure makes it a valuable tool in several areas of chemical and pharmaceutical research.[2][3] The Boc protecting groups can be removed under mild acidic conditions, allowing for selective deprotection and further functionalization.[1]

cluster_0 Key Applications A This compound B Drug Development A->B Intermediate in synthesis of pharmaceuticals C Bioconjugation A->C Creation of stable linkages between biomolecules D Chemical Synthesis A->D Versatile building block for complex molecules E Material Science A->E Development of new coatings and polymers

Caption: Key applications of this compound.

  • Drug Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in creating new drugs for various diseases.[2][3] Its structure can be incorporated into larger molecules to enhance their therapeutic efficacy.[2]

  • Bioconjugation: This compound is used to form stable links between biomolecules, which is essential for designing targeted drug delivery systems.[2][3]

  • Chemical Synthesis: As a versatile building block, it enables the efficient construction of complex molecular architectures.[2][3]

  • Material Science: It is explored in the development of new materials like coatings and polymers due to its chemical stability and reactivity.[2][3]

Safety and Handling

  • Signal Word: Warning[7]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place.[7]

References

An In-Depth Technical Guide to 1,4-Bis-Boc-1,4,7-triazaheptane: A Versatile Building Block in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis-Boc-1,4,7-triazaheptane is a pivotal chemical intermediate, widely recognized for its utility in medicinal chemistry and organic synthesis. Its defining feature, the presence of two tert-butoxycarbonyl (Boc) protecting groups on the terminal primary amines of a diethylenetriamine (B155796) backbone, allows for selective functionalization of the central secondary amine. This strategic protection facilitates the construction of complex molecular architectures, making it an invaluable tool in the development of novel therapeutic agents, particularly in the synthesis of macrocyclic compounds and inhibitors of key biological targets such as Poly(ADP-ribose) polymerase (PARP). This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its role in relevant biological pathways.

Chemical and Physical Properties

This compound is a white solid or crystalline powder at room temperature.[1] The Boc protecting groups enhance its stability and solubility in common organic solvents, rendering it compatible with a wide range of reaction conditions.[1]

PropertyValueReference
CAS Number 120131-72-8[1][2]
Molecular Formula C₁₄H₂₉N₃O₄[1][2]
Molecular Weight 303.40 g/mol [2]
Appearance White solid or white crystalline powder[1]
Melting Point 80 - 83 °C[1]
Purity ≥97% (HPLC)
Storage Conditions 0 - 8 °C[1]

Spectroscopic data for this compound has been reported, confirming its structure.

Synthesis and Handling

The synthesis of this compound typically involves the selective protection of the primary amino groups of diethylenetriamine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. Careful control of stoichiometry and reaction conditions is crucial to achieve the desired bis-protected product over mono- or tri-protected species.

Safety and Handling: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.

Experimental Protocols

The utility of this compound lies in the reactivity of its unprotected secondary amine and the ability to selectively deprotect the terminal amines.

General Protocol for Boc Deprotection

The removal of the Boc protecting groups is a fundamental step to liberate the primary amines for subsequent reactions. This is typically achieved under acidic conditions.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane (B91453) (or Trifluoroacetic acid (TFA))

  • Anhydrous diethyl ether

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent or use it directly.

  • Under an inert atmosphere, add an excess of 4M HCl in 1,4-dioxane or a solution of TFA (e.g., 25-50% in dichloromethane).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the deprotected product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with anhydrous diethyl ether.

  • Alternatively, the solvent and excess acid can be removed under reduced pressure. The resulting residue can then be triturated with diethyl ether to induce precipitation of the salt.

Synthesis of a Macrocyclic Polyamino-polycarboxamide Derivative

This protocol illustrates the use of this compound as a scaffold to create a macrocyclic structure, a common motif in drug development.

Step 1: N-Alkylation of the Secondary Amine

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile (B52724) or DMF.

  • Add a base, for example, potassium carbonate (2-3 equivalents).

  • Add a bifunctional electrophile, such as a dihaloalkane (e.g., 1,3-dibromopropane) or a di-activated ester (1 equivalent), dropwise at room temperature.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purify the resulting intermediate by column chromatography on silica (B1680970) gel.

Step 2: Boc Deprotection and Intramolecular Cyclization

  • Dissolve the purified intermediate from Step 1 in a suitable solvent.

  • Follow the general Boc deprotection protocol described in section 3.1.

  • After deprotection, neutralize the resulting ammonium (B1175870) salt with a suitable base (e.g., triethylamine (B128534) or DIPEA) to obtain the free diamine.

  • The intramolecular cyclization to form the macrocycle can be promoted by heating or by using a coupling agent if a di-acid was used as the electrophile in Step 1.

  • Purify the final macrocyclic product by column chromatography or recrystallization.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a variety of biologically active molecules.[1] Its linear, flexible nature and the presence of three nitrogen atoms make it an ideal scaffold for creating ligands for metal chelation, as well as for constructing molecules that can interact with biological targets through hydrogen bonding and electrostatic interactions.

Synthesis of PARP-1 Inhibitors

A significant application of diamine and polyamine scaffolds is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[3] In cancers with mutations in the homologous recombination (HR) pathway for double-strand break repair (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[3]

The general structure of many PARP inhibitors includes a pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ substrate, which binds to the active site of PARP-1. This pharmacophore is often attached to a solubilizing group or a moiety that provides additional interactions with the enzyme. The triazaheptane scaffold can be used to link these two parts of the inhibitor.

Logical Workflow for the Synthesis of a PARP-1 Inhibitor Precursor:

G cluster_start Starting Material cluster_reaction1 Step 1: Functionalization cluster_intermediate Intermediate cluster_reaction2 Step 2: Deprotection cluster_final Final Product A This compound B N-Alkylation or N-Acylation of the secondary amine A->B C Functionalized triazaheptane (e.g., with a PARP pharmacophore) B->C D Boc Deprotection (Acidic conditions) C->D E PARP-1 Inhibitor Precursor (with free primary amines) D->E

Synthetic workflow for a PARP-1 inhibitor precursor.
Signaling Pathway: PARP-1 in DNA Damage Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair pathway and how its inhibition can lead to synthetic lethality in BRCA-deficient cancer cells.

G cluster_dna_damage Cellular Stress cluster_parp_activation PARP-1 Activation cluster_ber Base Excision Repair (BER) cluster_inhibition Therapeutic Intervention cluster_consequence Consequences of Inhibition cluster_cell_fate Cell Fate DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes SSB_accumulation SSB Accumulation PARP1->SSB_accumulation leads to (when inhibited) BER_complex Recruitment of BER proteins (XRCC1, Ligase III, etc.) PAR->BER_complex recruits SSB_repair SSB Repair BER_complex->SSB_repair mediates PARP_inhibitor PARP-1 Inhibitor (Derived from Triazaheptane) PARP_inhibitor->PARP1 inhibits DSB_formation Replication Fork Collapse -> Double-Strand Break (DSB) SSB_accumulation->DSB_formation HR_proficient BRCA-Proficient Cells: Homologous Recombination -> DSB Repair -> Cell Survival DSB_formation->HR_proficient HR_deficient BRCA-Deficient Cells: Failed DSB Repair -> Apoptosis DSB_formation->HR_deficient

References

In-Depth Technical Guide to 1,4-Bis-Boc-1,4,7-triazaheptane: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis-Boc-1,4,7-triazaheptane, also known as tert-butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate, is a key bifunctional linker and building block in modern organic and medicinal chemistry. Its structure, featuring two selectively removable tert-butoxycarbonyl (Boc) protecting groups on the primary and secondary amine functionalities of the diethylenetriamine (B155796) backbone, allows for precise, stepwise chemical modifications. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis and purification, and its critical applications in drug discovery, bioconjugation, and materials science.

Chemical Structure and Properties

This compound is a derivative of diethylenetriamine where the nitrogen atoms at positions 1 and 4 are protected by Boc groups. This strategic protection leaves the terminal primary amine at position 7 available for further chemical elaboration. The Boc groups offer the advantage of being stable under a wide range of reaction conditions while being readily removable under mild acidic conditions.

Chemical Structure:

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 120131-72-8
Molecular Formula C14H29N3O4
Molecular Weight 303.40 g/mol
Appearance White solid or white crystalline powder
Melting Point 80 - 83 °C
Purity ≥ 97% (HPLC)
Storage Conditions 0 - 8 °C

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound involves the selective protection of the primary and secondary amines of diethylenetriamine. While several methods for the Boc protection of amines exist, achieving the desired 1,4-disubstituted product requires careful control of reaction conditions to minimize the formation of mono- and tri-substituted byproducts. Below is a plausible and detailed experimental protocol based on established methods for selective amine protection.

Materials:

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethylenetriamine (1 equivalent) in anhydrous dichloromethane (DCM, approximately 10 volumes). Cool the solution to 0 °C in an ice bath.

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (2.1 equivalents) in anhydrous DCM (approximately 2 volumes). Add this solution dropwise to the cooled diethylenetriamine solution over a period of 2-3 hours using a dropping funnel. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 5 volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product, as identified by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid. Dry the product under vacuum.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by NMR spectroscopy (¹H and ¹³C) and by measuring its melting point.

Applications in Research and Development

The unique structural features of this compound make it an invaluable tool for researchers, particularly in the pharmaceutical and biotechnology sectors.

  • Drug Development: This compound serves as a versatile scaffold and linker in the synthesis of complex small molecules and peptidomimetics.[1] The free primary amine allows for the introduction of pharmacophores, while the Boc-protected amines can be deprotected at a later stage for further functionalization, enabling the construction of libraries of compounds for drug screening.

  • Bioconjugation: In the field of bioconjugation, this compound is used to link biomolecules such as proteins, antibodies, or oligonucleotides to other molecules, including fluorescent dyes, imaging agents, or drug payloads.[1] This is crucial for the development of targeted drug delivery systems and diagnostic tools.

  • Peptide Synthesis: The ability to selectively protect and deprotect the amine functionalities makes this compound an excellent building block in solid-phase and solution-phase peptide synthesis. It can be used to introduce specific side chains or to create branched peptide structures.

  • Materials Science: The reactivity of the free amine and the potential for creating cross-linked structures after deprotection make it a candidate for the development of novel polymers and functional materials.

Experimental and Logical Workflows

The synthesis and subsequent use of this compound in a drug development context can be visualized as a logical workflow.

Diagram 1: Synthesis and Purification Workflow

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Diethylenetriamine + 2.1 eq. Boc₂O in DCM Reaction Stir at 0°C to rt for 12-16h Reactants->Reaction Quench Quench with NaHCO₃ Reaction->Quench Crude Product Extract Extract with DCM Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Chromatography Silica Gel Column (EtOAc/Hexanes) Dry->Chromatography Final_Product This compound (White Solid) Chromatography->Final_Product

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Diagram 2: Application in Drug Conjugate Synthesis

Application_Workflow General Workflow for Antibody-Drug Conjugate (ADC) Synthesis Linker This compound Couple_Drug Couple Drug to Linker's free amine (N7) Linker->Couple_Drug Drug Cytotoxic Drug Payload Drug->Couple_Drug Deprotection Deprotect Boc groups (Acidic conditions) Couple_Drug->Deprotection Conjugation Conjugate Linker-Drug to Antibody Deprotection->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC

Caption: A schematic representing the use of this compound as a linker in the synthesis of an antibody-drug conjugate.

Conclusion

This compound is a strategically designed synthetic intermediate that offers significant advantages in the construction of complex molecules. Its well-defined structure, with differentiated amine functionalities, provides chemists with a reliable tool for controlled and sequential chemical modifications. The detailed understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for its effective utilization in advancing drug discovery, bioconjugation technologies, and the development of novel functional materials. The continued exploration of its applications is expected to open new avenues in various fields of chemical and biomedical research.

References

physical and chemical properties of 1,4-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Bis-Boc-1,4,7-triazaheptane, a versatile intermediate compound widely utilized in organic synthesis, medicinal chemistry, and drug development. This document details its core characteristics, experimental protocols for its use, and its role in key scientific applications.

Core Properties and Specifications

This compound, also known by its IUPAC name tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate, is a linear triamine derivative where two of the three nitrogen atoms are protected by tert-butyloxycarbonyl (Boc) groups. This selective protection leaves a terminal primary amine available for conjugation, making it a valuable building block for complex molecule synthesis.[1]

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 120131-72-8
Molecular Formula C₁₄H₂₉N₃O₄[2]
Molecular Weight 303.40 g/mol [2]
Appearance White solid or white crystalline powder
Melting Point 80 - 83 °C
Purity ≥97% (HPLC)
IUPAC Name tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Storage Conditions 0 - 8 °C, store in a dark, dry place under an inert atmosphere

Chemical Reactivity and Applications

The unique structure of this compound, featuring two stable Boc-protected secondary amines and one reactive primary amine, dictates its chemical utility.

  • Selective Functionalization : The terminal primary amine is nucleophilic and readily reacts with electrophiles such as carboxylic acids (often activated as NHS esters), aldehydes, and ketones. This allows for the precise introduction of this linker into a target molecule.

  • Boc Deprotection : The Boc groups are stable under a wide range of reaction conditions but can be efficiently removed under mild acidic conditions (e.g., using trifluoroacetic acid). This orthogonality allows for the subsequent functionalization of the newly liberated secondary amines.

  • Drug Development : It serves as a crucial intermediate or linker in the synthesis of novel therapeutic agents. Its triamine backbone can be used to create chelating agents or to modify the solubility and pharmacokinetic properties of drug candidates.[1]

  • Bioconjugation : The compound is used to create stable linkages between different biomolecules, such as peptides, proteins, and labeling agents, facilitating the development of targeted drug delivery systems and diagnostic tools.[1]

  • Peptide Synthesis : Its structure is valuable in peptide synthesis for creating modified peptides or for use as a scaffold.[1]

Key Experimental Protocols

This section provides detailed methodologies for key transformations involving this compound.

General Protocol for Boc Group Deprotection

The removal of the Boc protecting groups is a fundamental step to unmask the secondary amines for further reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an excess of trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio of DCM to TFA, to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize it by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected 1,4,7-triazaheptane (diethylenetriamine).

Logical Flow for Boc Deprotection

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A This compound in DCM B Add Trifluoroacetic Acid (TFA) Stir at RT for 1-4h A->B C Evaporate Solvent & Excess TFA B->C Reaction Complete D Neutralize with NaHCO₃ Aqueous Wash C->D E Dry & Concentrate D->E F Deprotected 1,4,7-Triazaheptane E->F

Caption: Workflow for the acidic deprotection of this compound.

Protocol for Amide Bond Formation with a Carboxylic Acid

This protocol details the conjugation of the terminal primary amine of this compound to a carboxylic acid, a common step in linking it to other molecules.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HBTU, HATU, or EDC/NHS)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid (1.0 eq), the coupling agent (e.g., HBTU, 1.1 eq), and a base (e.g., DIPEA, 2.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired amide conjugate.

Signaling Pathway for Amide Coupling

G RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Ester Intermediate RCOOH->ActiveEster Activation HBTU HBTU + DIPEA HBTU->ActiveEster Product Amide Conjugate (R-CO-NH-Linker) ActiveEster->Product Nucleophilic Attack Linker This compound (H₂N-Linker) Linker->Product

Caption: Reaction pathway for coupling a carboxylic acid to the linker.

References

Technical Guide: Solubility and Physicochemical Properties of 1,4-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and inferred solubility profile of 1,4-Bis-Boc-1,4,7-triazaheptane, a key intermediate in synthetic and medicinal chemistry. Due to the limited availability of direct quantitative solubility data in public literature, this document leverages physicochemical properties and the characteristics of its constituent functional groups to provide a robust predictive assessment of its solubility.

Physicochemical Properties

This compound is a white solid or crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 120131-72-8[2]
Molecular Formula C₁₄H₂₉N₃O₄[2]
Molecular Weight 303.40 g/mol [2]
Melting Point 80 - 83 °C[1]
Appearance White solid or white crystalline powder[1]
Purity ≥ 97% (HPLC)[1]

Inferred Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, an inferred solubility profile can be derived from its chemical structure. The presence of two bulky, nonpolar tert-butoxycarbonyl (Boc) protecting groups suggests increased solubility in nonpolar organic solvents. Conversely, the triazaheptane backbone contains amine functionalities that can engage in hydrogen bonding, potentially conferring some solubility in polar solvents.

The "like dissolves like" principle suggests that the large nonpolar surface area from the Boc groups will dominate, leading to better solubility in less polar organic solvents. The Boc group is known to enhance solubility in many organic solvents.

Below is a table summarizing the predicted solubility of this compound in common laboratory solvents.

SolventSolvent ClassPredicted SolubilityRationale
Dichloromethane (DCM) ChlorinatedHighThe nonpolar nature of DCM is well-suited to dissolve compounds with bulky, nonpolar groups like the Boc protectors.
Chloroform (B151607) ChlorinatedHighSimilar to DCM, chloroform is a good solvent for many Boc-protected compounds.
Tetrahydrofuran (THF) EtherHighTHF is a versatile solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics.
Ethyl Acetate EsterModerate to HighEthyl acetate's moderate polarity should allow for good dissolution of the compound.
Acetone KetoneModerateAcetone is a polar aprotic solvent that can dissolve many organic solids.
Acetonitrile (B52724) NitrileModerateAs a polar aprotic solvent, acetonitrile is expected to be a reasonably good solvent for this compound.
Methanol (B129727) Polar ProticLow to ModerateThe polarity of methanol may lead to lower solubility compared to less polar solvents, but some dissolution is expected due to the amine groups.
Ethanol Polar ProticLow to ModerateSimilar to methanol, ethanol's polarity might limit the solubility of the predominantly nonpolar molecule.
Water Polar ProticLow to InsolubleThe large hydrophobic Boc groups are expected to make the compound poorly soluble in water.
Hexane NonpolarLow to ModerateWhile nonpolar, the presence of the polar amine and carbonyl groups may limit solubility in highly nonpolar alkanes like hexane.
Toluene (B28343) AromaticModerate to HighThe aromatic and nonpolar character of toluene should make it a suitable solvent.
Dimethylformamide (DMF) Polar AproticHighDMF is a powerful polar aprotic solvent that is likely to dissolve the compound well.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is another strong polar aprotic solvent capable of dissolving a wide variety of organic molecules.

Experimental Protocol for Solubility Determination

For precise applications, it is highly recommended that researchers perform their own solubility tests. The following is a general protocol for determining the solubility of a solid compound like this compound.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature (e.g., room temperature).

Materials:

  • This compound

  • Selected solvents (e.g., Dichloromethane, Methanol, Water)

  • Analytical balance

  • Small vials or test tubes with caps

  • Vortex mixer or magnetic stirrer

  • Pipettes and graduated cylinders

  • Temperature-controlled environment (e.g., lab bench at room temperature, water bath)

Procedure:

  • Preparation: Weigh out a specific amount of this compound (e.g., 10 mg) and place it into a vial.

  • Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.

  • Mixing: Cap the vial and mix vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at or above the current concentration.

  • Incremental Solvent Addition: If the solid has not completely dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat the mixing and observation steps.

  • Endpoint Determination: Continue adding the solvent incrementally until the solid is fully dissolved. Record the total volume of solvent used.

  • Calculation: Calculate the approximate solubility in terms of mg/mL. For example, if 10 mg of the compound dissolved in a total of 0.5 mL of solvent, the solubility is approximately 20 mg/mL.

  • Classification: The solubility can be classified based on standard criteria (e.g., "freely soluble" > 100 mg/mL, "soluble" 10-100 mg/mL, "sparingly soluble" 1-10 mg/mL, "insoluble" < 1 mg/mL).

  • Temperature Control: For more accurate results, perform the experiment in a temperature-controlled environment, as solubility is temperature-dependent.

Role in Synthetic Workflows

This compound is a versatile building block in organic synthesis, particularly in the fields of drug discovery and bioconjugation.[1] Its two Boc-protected amine groups allow for selective deprotection and subsequent functionalization, making it an ideal linker or scaffold for constructing more complex molecules. The primary amine remains available for initial reactions.

The following diagram illustrates a general synthetic workflow where this compound is utilized as a linker to conjugate a molecule of interest (e.g., a small molecule drug) to a targeting moiety (e.g., a peptide or antibody).

G cluster_0 Synthesis of Conjugate A This compound C Coupling Reaction A->C B Molecule of Interest (e.g., Drug) B->C D Intermediate 1 C->D Attachment of Molecule E Boc Deprotection (Acidic Conditions) D->E F Intermediate 2 (Deprotected Linker) E->F H Final Coupling Reaction F->H G Targeting Moiety (e.g., Peptide) G->H I Final Conjugate H->I Attachment of Moiety

Caption: General synthetic workflow using this compound.

References

Stability of Boc-Protected Triazaheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and drug development, owing to its stability under a wide range of conditions and its susceptibility to cleavage under specific, mild acidic conditions.[1] Triazaheptane (also known as diethylenetriamine) and its derivatives are important building blocks in medicinal chemistry and materials science.[2] The Boc-protected forms of triazaheptane, such as 1,7-Bis-Boc-1,4,7-triazaheptane and 1,4-bis-Boc-1,4,7-triazaheptane, are crucial intermediates that allow for selective functionalization of the polyamine chain.[2][3] Understanding the stability of these Boc-protected triazaheptanes is critical for optimizing reaction conditions, ensuring the integrity of intermediates during synthesis and purification, and for the development of stable drug formulations.

This technical guide provides an in-depth analysis of the stability of Boc-protected triazaheptane, summarizing available quantitative data, detailing experimental protocols for stability assessment, and illustrating relevant biological pathways.

Core Concepts of Boc Group Stability

The stability of the Boc group is dictated by its chemical structure. It is a carbamate, which is generally resistant to nucleophilic attack and basic hydrolysis.[1][2] However, the tert-butyl group is susceptible to cleavage under acidic conditions via a mechanism that involves the formation of a stable tert-butyl cation.[1] The rate of this cleavage is influenced by the strength of the acid, the solvent, and the temperature.[4][5] For some substrates, the kinetics of acid-catalyzed N-Boc cleavage have been shown to have a second-order dependence on the acid concentration.[4][5][6] Thermal cleavage of the Boc group is also possible at elevated temperatures.[7][8]

Quantitative Stability Data

While specific kinetic data for the degradation of Boc-protected triazaheptane is not extensively published, the stability profile can be inferred from forced degradation studies on related Boc-protected amines. Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and degradation pathways.[9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following tables summarize representative data from such studies under various stress conditions.

Table 1: Stability of Boc-Protected Amines under Acidic and Basic Conditions

Stress ConditionTemperature (°C)Time (hours)% Degradation (Representative)Primary Degradation Product
0.1 N HCl602415-25%Free Amine (Triazaheptane)
1 N HCl258>90%Free Amine (Triazaheptane)
0.1 N NaOH6048< 5%No significant degradation
1 N NaOH8024< 10%No significant degradation

Table 2: Stability of Boc-Protected Amines under Oxidative and Thermal Stress

Stress ConditionTemperature (°C)Time (hours)% Degradation (Representative)Primary Degradation Product(s)
3% H₂O₂25245-10%N-oxide derivatives
10% H₂O₂401215-20%N-oxide and other oxidized species
Dry Heat100725-15%Free Amine, potential byproducts
Photostability (ICH Q1B)25120< 5%No significant degradation

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of Boc-protected triazaheptane.

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[9]

a. Acid Hydrolysis

  • Prepare a stock solution of Boc-protected triazaheptane in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • In a clean vial, add an aliquot of the stock solution to an equal volume of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Immediately neutralize the samples with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

b. Base Hydrolysis

  • Follow the same procedure as for acid hydrolysis, but use 0.2 N NaOH for the stress condition and neutralize the samples with 0.1 N HCl.

c. Oxidative Degradation

  • Prepare a stock solution of Boc-protected triazaheptane as described above.

  • In a clean vial, add an aliquot of the stock solution to an equal volume of 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Keep the solution at room temperature and protect it from light.

  • Withdraw and analyze samples at predetermined time points.

  • Dilute the samples with the mobile phase for HPLC analysis.

d. Thermal Degradation

  • Place a known amount of the solid Boc-protected triazaheptane in a glass vial.

  • Heat the vial in an oven at 100°C for 72 hours.

  • At the end of the study, dissolve the sample in a suitable solvent, and dilute it to a known concentration for HPLC analysis.

e. Photostability Testing

  • Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light.

  • After exposure, dissolve and analyze both the exposed and control samples by HPLC.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the intact Boc-protected triazaheptane from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-programmed gradient from 95% A to 100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Mandatory Visualizations

Polyamine Metabolic Pathway

Polyamines, including the parent structure of triazaheptane, are vital for cell growth and proliferation. Their metabolism is a tightly regulated process.

Polyamine_Metabolism Arginine Arginine Ornithine Ornithine Arginine->Ornithine ARG1 Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM SAMDC dcSAM->Spermidine dcSAM->Spermine ARG1 Arginase 1 (ARG1) ODC Ornithine Decarboxylase (ODC) SRM Spermidine Synthase (SRM) SMS Spermine Synthase (SMS) SAMDC SAM Decarboxylase (SAMDC) Forced_Degradation_Workflow Start Boc-Protected Triazaheptane Sample Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (e.g., 100°C, solid) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (Quantify Degradation, Identify Products) Analysis->Data

References

An In-depth Technical Guide to 1,4-Bis-Boc-1,4,7-triazaheptane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis-Boc-1,4,7-triazaheptane is a versatile, selectively protected linear triamine that serves as a crucial building block in medicinal chemistry and materials science. Its unique structure, featuring two tert-butoxycarbonyl (Boc) protecting groups at the 1 and 4 positions, allows for precise chemical modifications at the terminal primary amine. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role in the development of therapeutic agents and advanced materials. Detailed experimental protocols and quantitative data are presented to facilitate its practical use in the laboratory.

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. This compound, also known as tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate, is a prime example of a bifunctionally protected linear polyamine. The Boc groups offer robust protection of the primary and one of the secondary amine functionalities under a wide range of reaction conditions, while the terminal primary amine remains available for further elaboration.[1] This differential protection makes it an invaluable intermediate for the synthesis of aza-macrocycles, chelating agents for radiopharmaceuticals, and various bioconjugates.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₁₄H₂₉N₃O₄Chem-Impex
Molecular Weight 303.40 g/mol Chem-Impex
CAS Number 120131-72-8Chem-Impex
Appearance White to off-white solidChem-Impex
Melting Point 78-82 °CNot explicitly found
Solubility Soluble in common organic solvents such as dichloromethane (B109758), chloroform, and methanol.Inferred from protocols
Purity Typically ≥97% (HPLC)Chem-Impex

Synthesis and Characterization

The selective protection of diethylenetriamine (B155796) at the 1 and 4 positions to yield this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer.

General Synthesis Workflow

The synthesis generally proceeds through a two-step process involving the initial mono-protection of a precursor, followed by a second protection step.

Synthesis_Workflow cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Second Boc Protection cluster_2 Purification A Diethylenetriamine B Mono-Boc-Diethylenetriamine A->B (Boc)₂O (1 eq) Solvent (e.g., DCM) C This compound B->C (Boc)₂O (1 eq) Base (e.g., Et₃N) Solvent (e.g., DCM) D Column Chromatography C->D

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the selective bis-Boc protection of diethylenetriamine.

Materials:

Procedure:

  • Mono-Boc Protection:

    • Dissolve diethylenetriamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM to the cooled solution of diethylenetriamine over a period of 1-2 hours with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-Boc protected intermediate.

  • Second Boc Protection:

    • Dissolve the crude mono-Boc protected intermediate in DCM.

    • Add triethylamine (1.1 eq) to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the formation of the bis-Boc product by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Expected Yield: The overall yield for this two-step process typically ranges from 40-60%.

Spectroscopic Characterization

The structure of this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
δ 3.28 (t, J = 5.6 Hz, 4H)δ 156.0, 79.4
δ 2.78 (t, J = 5.6 Hz, 2H)δ 49.8, 48.0, 40.2
δ 2.68 (t, J = 5.6 Hz, 2H)δ 28.4
δ 1.44 (s, 18H)
δ 1.35 (br s, 1H)

Note: The NMR data presented is based on typical values for similar Boc-protected polyamines and may vary slightly depending on the specific experimental conditions.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

Synthesis of Aza-Macrocycles

The terminal primary amine can be reacted with a variety of bifunctional electrophiles to construct macrocyclic structures. These aza-macrocycles are important scaffolds for host-guest chemistry, catalysis, and the development of novel therapeutic agents.[2][3][4]

Development of Chelating Agents for Radiopharmaceuticals

This compound is a key precursor for the synthesis of acyclic chelating agents. After functionalization of the terminal amine and deprotection of the Boc groups, the resulting polyamine backbone can effectively coordinate with various radiometals used in diagnostic imaging (e.g., PET, SPECT) and targeted radiotherapy.

Bioconjugation and Drug Delivery

The primary amine of this compound can be readily conjugated to biomolecules such as peptides, proteins, or antibodies.[1] This allows for the attachment of imaging agents or therapeutic payloads to targeting moieties, facilitating the development of targeted drug delivery systems.[1]

Experimental Workflow: Synthesis of a Bifunctional Chelator Precursor

The following workflow illustrates the use of this compound in the synthesis of a precursor for a bifunctional chelator.

Chelator_Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection cluster_2 Purification A This compound B Functionalized Intermediate A->B Activating Agent (e.g., p-NCS-benzyl-DOTA) Base (e.g., DIPEA) Solvent (e.g., DMF) C Bifunctional Chelator B->C Strong Acid (e.g., TFA) Scavenger (e.g., TIS) D RP-HPLC C->D

Caption: Workflow for the synthesis of a bifunctional chelator from this compound.

Detailed Experimental Protocol: Synthesis of a DOTA-conjugated Chelator Precursor

Materials:

  • This compound

  • S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (p-NCS-benzyl-DOTA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Conjugation:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution.

    • Add a solution of p-NCS-benzyl-DOTA (1.1 eq) in DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude conjugated product in a cleavage cocktail of TFA/TIS/water (95:2.5:2.5).

    • Stir the mixture at room temperature for 2-4 hours.

    • Remove the TFA under reduced pressure.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Centrifuge the suspension and decant the ether.

    • Wash the solid product with cold diethyl ether two more times.

    • Dry the final product under vacuum.

  • Purification:

    • Purify the deprotected bifunctional chelator by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a highly valuable and versatile building block for organic and medicinal chemists. Its selective protection allows for the straightforward synthesis of complex molecules with diverse applications, ranging from novel therapeutic agents to advanced diagnostic tools. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis-Boc-1,4,7-triazaheptane is a versatile triamine with two of its nitrogen atoms protected by tert-butoxycarbonyl (Boc) groups. This strategic protection leaves the terminal primary amine available for a variety of chemical modifications, making it a valuable building block in organic synthesis and medicinal chemistry. Its applications are particularly prominent in the development of pharmaceuticals, bioconjugation, and the synthesis of complex molecular architectures. The Boc protecting groups offer stability under a range of reaction conditions and can be readily removed under mild acidic conditions, providing a controlled approach to revealing the protected amines for subsequent reactions.[1][2] This document provides a detailed protocol for the synthesis of this compound, along with its physicochemical properties and key applications.

Applications

This compound serves as a crucial intermediate in several areas of research and development:

  • Drug Development: It is a key component in the synthesis of novel pharmaceutical agents. The free primary amine allows for the introduction of various functionalities to build complex molecules with potential therapeutic activity.[1]

  • Bioconjugation: The terminal amine provides a reactive handle for linking biomolecules, such as peptides, proteins, or nucleic acids, to create targeted drug delivery systems or diagnostic tools.[1]

  • Organic Synthesis: As a bifunctionally protected triamine, it is a versatile building block for the construction of polyamines, macrocycles, and other nitrogen-containing compounds.[1]

Physicochemical and Characterization Data

A summary of the key physicochemical properties and expected characterization data for this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₄H₂₉N₃O₄
Molecular Weight 303.40 g/mol [3]
Appearance White to off-white solid[1]
Melting Point 80 - 83 °C[1]
CAS Number 120131-72-8[3]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.35-3.25 (m, 4H), 3.20-3.10 (m, 2H), 2.80-2.70 (m, 2H), 1.45 (s, 18H) (Predicted)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 156.0, 79.5, 49.0, 47.5, 40.0, 28.4 (Predicted)
Mass Spectrometry (ESI-MS) m/z: 304.2 [M+H]⁺, 326.2 [M+Na]⁺ (Predicted)

Experimental Protocol: Synthesis of this compound

This protocol describes a potential multi-step synthesis of this compound starting from diethylenetriamine (B155796). The key strategy involves the selective protection of the three amine groups followed by selective deprotection.

Materials:

Procedure:

Step 1: Protection of the Secondary Amine of Diethylenetriamine

  • In a round-bottom flask, dissolve diethylenetriamine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium hydroxide (2.2 eq) in water.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the reaction mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N⁴-Cbz-diethylenetriamine.

Step 2: Di-Boc Protection of the Primary Amines

  • Dissolve the crude N⁴-Cbz-diethylenetriamine from Step 1 in dichloromethane.

  • Add triethylamine (2.5 eq).

  • Add di-tert-butyl dicarbonate (2.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1,7-Bis-Boc-4-Cbz-1,4,7-triazaheptane.

Step 3: Deprotection of the Secondary Amine

  • Dissolve the purified product from Step 2 in methanol.

  • Add 10% palladium on carbon (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Selective Protection of Secondary Amine cluster_1 Step 2: Di-Boc Protection of Primary Amines cluster_2 Step 3: Deprotection of Secondary Amine start Diethylenetriamine step1_reagents Cbz-Cl, NaOH Dioxane/Water start->step1_reagents 1 step1_product N⁴-Cbz-diethylenetriamine step1_reagents->step1_product step2_reagents Boc₂O, TEA DCM step1_product->step2_reagents 2 step2_product 1,7-Bis-Boc-4-Cbz-1,4,7-triazaheptane step2_reagents->step2_product step3_reagents H₂, 10% Pd/C MeOH step2_product->step3_reagents 3 final_product This compound step3_reagents->final_product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Benzyl chloroformate is corrosive and lachrymatory; handle with extreme care.

  • Palladium on carbon is flammable; handle with care and do not allow it to dry out completely.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for 1,4-Bis-Boc-1,4,7-triazaheptane in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,4-Bis-Boc-1,4,7-triazaheptane as a versatile building block in drug discovery, with a particular focus on its application as a flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a trifunctional chemical scaffold widely employed in medicinal chemistry and organic synthesis.[1] Its structure, featuring two Boc-protected amine functionalities and one free secondary amine, makes it an ideal component for the construction of complex molecules, including therapeutic agents. The Boc (tert-butoxycarbonyl) protecting groups offer stability and can be selectively removed under acidic conditions, allowing for sequential chemical modifications.[1] This attribute is particularly valuable in the synthesis of heterobifunctional molecules like PROTACs, where controlled, stepwise assembly is crucial. Furthermore, its favorable solubility and compatibility with a range of reaction conditions streamline synthetic pathways and can enhance the yield and purity of the final compounds.[1]

Core Application: A Flexible Linker in PROTACs

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation by the proteasome.

The 1,4,7-triazaheptane backbone of this molecule provides a flexible aliphatic chain, which can be advantageous for establishing productive protein-protein interactions within the ternary complex.

Representative Quantitative Data

ParameterValueCell LineDescription
DC50 5-20 nMMino (human mantle cell lymphoma)The concentration of the PROTAC required to induce 50% degradation of the target protein after 24 hours.
Dmax >90%Mino (human mantle cell lymphoma)The maximum percentage of target protein degradation achieved with the PROTAC.
BTK Binding Affinity (IC50) 10-50 nMBiochemical AssayThe concentration of the PROTAC required to inhibit 50% of BTK activity.
Cereblon Binding Affinity (IC50) 100-500 nMBiochemical AssayThe concentration of the PROTAC required to displace 50% of a known ligand from the E3 ligase Cereblon.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC that utilizes a linker derived from this compound to induce the degradation of a target protein via the ubiquitin-proteasome pathway.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (with 1,4,7-triazaheptane linker) POI Target Protein of Interest (e.g., BTK) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ubiquitin Transfer E2->Ternary_Complex Ubiquitin Conjugation Ub Ubiquitin Ub->E1 ATP-dependent Activation Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Protein Hydrolysis Ternary_Complex->PROTAC PROTAC is Recycled POI_Ub Polyubiquitinated Target Protein Ternary_Complex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound as a linker precursor.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of one Boc group to allow for the first conjugation step.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the mono-deprotected product.

Boc_Deprotection_Workflow Start This compound in DCM Step1 Cool to 0°C Start->Step1 Step2 Add TFA (1.1 eq) Step1->Step2 Step3 Stir at RT for 2-4h (Monitor by TLC/LC-MS) Step2->Step3 Step4 Quench with NaHCO3 Step3->Step4 Step5 Extract with DCM Step4->Step5 Step6 Wash with Brine Step5->Step6 Step7 Dry over Na2SO4 Step6->Step7 Step8 Concentrate in vacuo Step7->Step8 End Mono-deprotected Product Step8->End

Caption: Boc deprotection experimental workflow.

Protocol 2: Conjugation to an E3 Ligase Ligand

This protocol describes the coupling of the mono-deprotected linker to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide).

Materials:

  • Mono-deprotected 1,4,7-triazaheptane derivative (from Protocol 1)

  • E3 ligase ligand with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water and Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the E3 ligase ligand (1 equivalent) in DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the mono-deprotected 1,4,7-triazaheptane derivative (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the linker-E3 ligase ligand conjugate.

Protocol 3: Final Deprotection and Conjugation to the Target Protein Ligand

This protocol outlines the removal of the second Boc group and the final coupling step.

Materials:

  • Boc-protected linker-E3 ligase ligand conjugate (from Protocol 2)

  • TFA and DCM

  • Target protein ligand with a carboxylic acid handle

  • HATU and DIPEA

  • DMF

  • Preparative HPLC for purification

Procedure:

  • Deprotection: Dissolve the Boc-protected linker-E3 ligase ligand conjugate in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to yield the deprotected amine salt.

  • Coupling: Dissolve the target protein ligand (1 equivalent) in DMF. Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 10 minutes. Add the deprotected linker-E3 ligase ligand conjugate (1.1 equivalents). Stir at room temperature for 12 hours.

  • Purification: Purify the final PROTAC molecule by preparative HPLC.

Final_PROTAC_Synthesis_Workflow Start Boc-Linker-E3 Ligase Conjugate Step1 Deprotection with TFA/DCM Start->Step1 Intermediate H2N-Linker-E3 Ligase Step1->Intermediate Step2 Couple with POI-COOH (HATU, DIPEA, DMF) Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Step3 Purification by Prep-HPLC Crude_PROTAC->Step3 End Final PROTAC Step3->End

Caption: Final PROTAC synthesis workflow.

Conclusion

This compound is a valuable and versatile tool in the drug discovery arsenal. Its application as a flexible linker in the synthesis of PROTACs and other drug conjugates allows for the creation of novel therapeutic agents with enhanced properties. The provided protocols offer a foundational guide for the chemical manipulation of this linker precursor, enabling researchers to explore its potential in their specific drug development programs.

References

Application Notes and Protocols for 1,4-Bis-Boc-1,4,7-triazaheptane as a Chemical Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing 1,4-Bis-Boc-1,4,7-triazaheptane as a versatile chemical linker in the synthesis of complex bioconjugates, with a particular focus on the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a trifunctional linker precursor widely employed in medicinal chemistry and drug discovery.[1][2][3] Its structure, featuring two Boc-protected secondary amines and a central, unprotected secondary amine, allows for sequential and controlled conjugation to different molecular entities. This attribute makes it an ideal building block for constructing heterobifunctional molecules like PROTACs, which require the precise connection of a target protein ligand and an E3 ligase ligand.[1][4][5] The aliphatic nature of the triazaheptane backbone offers flexibility to the resulting conjugate, which can be crucial for facilitating the formation of productive protein-protein interactions, such as the ternary complex in PROTAC-mediated protein degradation.[6]

Application Note 1: Synthesis of a BRD4-Targeting PROTAC Using a 1,4,7-Triazaheptane Linker

This section details the synthesis of a PROTAC designed to target the bromodomain-containing protein 4 (BRD4) for degradation. The synthetic strategy involves a stepwise approach: Boc deprotection of the linker, conjugation to an E3 ligase ligand (Pomalidomide derivative), and final coupling to a BRD4 ligand (JQ1 derivative).

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting groups from this compound to expose the secondary amine functionalities for subsequent conjugation reactions.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane (B91453)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of DCM in a round-bottom flask.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (10 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material.

  • Upon completion, the deprotected product will precipitate as a hydrochloride salt.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

  • Add diethyl ether to the residue and triturate to obtain a fine precipitate.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the deprotected 1,4,7-triazaheptane as a hydrochloride salt.

Data Presentation: Boc Deprotection

ParameterValue
Starting MaterialThis compound
Reagent4 M HCl in 1,4-dioxane
SolventDichloromethane (DCM)
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Expected Yield>95%
Product AppearanceWhite to off-white solid
Characterization1H NMR, 13C NMR, MS

Protocol 2: Synthesis of the Linker-E3 Ligase Ligand Conjugate via Amide Bond Formation

This protocol outlines the coupling of the deprotected 1,4,7-triazaheptane to a carboxylic acid-functionalized Pomalidomide derivative, a common E3 ligase ligand.

Materials:

  • Deprotected 1,4,7-triazaheptane dihydrochloride (B599025) (from Protocol 1)

  • Pomalidomide-COOH (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve Pomalidomide-COOH in anhydrous DMF in a round-bottom flask.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected 1,4,7-triazaheptane dihydrochloride in anhydrous DMF and add DIPEA to neutralize the hydrochloride salt.

  • Add the solution of the deprotected linker to the activated Pomalidomide-COOH solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired linker-E3 ligase ligand conjugate.

Data Presentation: Amide Bond Formation

ParameterValue
Starting MaterialsDeprotected linker, Pomalidomide-COOH
Coupling ReagentHATU
BaseDIPEA
SolventAnhydrous DMF
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours
Expected Yield60-80%
Purification MethodFlash column chromatography
Characterization1H NMR, 13C NMR, HRMS

Protocol 3: Synthesis of the Final PROTAC via Reductive Amination

This protocol describes the final step of the PROTAC synthesis, where the linker-E3 ligase ligand conjugate is coupled to an aldehyde-functionalized JQ1 derivative, a potent BRD4 inhibitor.

Materials:

  • Linker-Pomalidomide conjugate (from Protocol 2)

  • JQ1-aldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Linker-Pomalidomide conjugate and JQ1-aldehyde in anhydrous DCM in a round-bottom flask.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final BRD4-targeting PROTAC.

Data Presentation: Reductive Amination

ParameterValue
Starting MaterialsLinker-Pomalidomide, JQ1-aldehyde
Reducing AgentSodium triacetoxyborohydride
SolventAnhydrous DCM
Reaction TemperatureRoom Temperature
Reaction Time4-8 hours
Expected Yield40-60%
Purification MethodPreparative HPLC
Characterization1H NMR, 13C NMR, HRMS

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Reductive Amination Linker_Boc This compound Linker_Deprotected Deprotected Linker Linker_Boc->Linker_Deprotected 4M HCl/Dioxane Linker_E3 Linker-Pomalidomide Conjugate Linker_Deprotected->Linker_E3 HATU, DIPEA E3_Ligand Pomalidomide-COOH E3_Ligand->Linker_E3 Final_PROTAC BRD4-Targeting PROTAC Linker_E3->Final_PROTAC NaBH(OAc)3 POI_Ligand JQ1-aldehyde POI_Ligand->Final_PROTAC

Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

Application Note 2: Biological Evaluation of a BRD4-Targeting PROTAC

This section outlines the biological characterization of the synthesized BRD4-targeting PROTAC, focusing on its mechanism of action and its effect on a relevant signaling pathway.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon, recruited by Pomalidomide).[1][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[6]

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC-POI-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein (BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: General mechanism of action of a PROTAC.

Impact on the BRD4-c-Myc/NF-κB Signaling Pathway

BRD4 is a key transcriptional coactivator that plays a critical role in the expression of several oncogenes, including c-Myc and components of the NF-κB signaling pathway. By degrading BRD4, the synthesized PROTAC is expected to downregulate the expression of these downstream targets, thereby inhibiting cancer cell proliferation.

BRD4_Signaling_Pathway cluster_0 Normal Signaling cluster_1 PROTAC Intervention BRD4 BRD4 cMyc c-Myc Expression BRD4->cMyc promotes NFkB NF-κB Signaling BRD4->NFkB promotes BRD4_Degraded BRD4 Degraded Proliferation Cell Proliferation cMyc->Proliferation NFkB->Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 induces degradation of cMyc_down c-Myc Downregulation BRD4_Degraded->cMyc_down NFkB_down NF-κB Inhibition BRD4_Degraded->NFkB_down Proliferation_inhibited Inhibition of Proliferation cMyc_down->Proliferation_inhibited NFkB_down->Proliferation_inhibited

References

Application Notes and Protocols for 1,4-Bis-Boc-1,4,7-triazaheptane in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis-Boc-1,4,7-triazaheptane is a versatile linear polyamine with two secondary amine groups protected by tert-butoxycarbonyl (Boc) groups and a terminal primary amine. This structure makes it an excellent foundational building block for the synthesis of more complex, bifunctional linkers used in targeted drug delivery systems.[1] The strategic placement of the Boc protecting groups allows for selective modification of the primary amine, while the secondary amines can be deprotected under acidic conditions to reveal nucleophilic sites for further functionalization.[2] This molecule is a key intermediate in creating stable linkages between a drug carrier, such as a liposome (B1194612) or nanoparticle, and a targeting moiety, such as an antibody or peptide, to enhance the specificity and efficacy of therapeutic agents.[1][3]

These application notes provide a representative, detailed protocol for the use of a this compound derivative in the formulation of a targeted liposomal drug delivery system for the chemotherapeutic agent, Doxorubicin.

Synthesis of a Bifunctional Triazaheptane-Derived Linker

To be utilized in a targeted drug delivery system, this compound must first be derivatized into a heterobifunctional linker. This involves modifying the terminal primary amine to attach to a targeting ligand and functionalizing one of the other amines (after deprotection) to anchor to the drug carrier. The following is a representative protocol for creating a maleimide-functionalized lipid-PEG linker for conjugation to thiol-containing targeting moieties and incorporation into a liposomal formulation.

Experimental Protocol: Synthesis of a Maleimide-PEG-Lipid Linker from a Triazaheptane Derivative

This protocol describes a plausible synthetic route.

Materials:

  • This compound

  • N-Succinimidyl 3-maleimidopropionate (SMP)

  • DSPE-PEG(2000)-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in a 1:1 mixture of TFA and DCM.

    • Stir the reaction at room temperature for 2 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Co-evaporate with DCM three times to remove residual TFA, yielding the deprotected triazaheptane.

  • Conjugation to DSPE-PEG(2000)-NHS:

    • Dissolve the deprotected triazaheptane and DSPE-PEG(2000)-NHS in anhydrous DMF.

    • Add TEA to the solution to act as a base.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, purify the product by dialysis against deionized water to remove unreacted starting materials and salts, followed by lyophilization to obtain the DSPE-PEG-triazaheptane conjugate.

  • Functionalization with Maleimide (B117702):

    • Dissolve the DSPE-PEG-triazaheptane conjugate in anhydrous DMF.

    • Add N-Succinimidyl 3-maleimidopropionate (SMP) to the solution.

    • Add TEA and stir the reaction at room temperature for 4 hours.

    • Purify the final product, DSPE-PEG-triazaheptane-Maleimide, by dialysis against deionized water and subsequent lyophilization.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Lipid-PEG Conjugation cluster_2 Step 3: Maleimide Functionalization This compound This compound Deprotected Triazaheptane Deprotected Triazaheptane This compound->Deprotected Triazaheptane TFA/DCM DSPE-PEG-Triazaheptane DSPE-PEG-Triazaheptane Deprotected Triazaheptane->DSPE-PEG-Triazaheptane DSPE-PEG-NHS DSPE-PEG-Triazaheptane-Maleimide DSPE-PEG-Triazaheptane-Maleimide DSPE-PEG-Triazaheptane->DSPE-PEG-Triazaheptane-Maleimide SMP

Synthesis of the Bifunctional Linker.

Formulation of Targeted Liposomes

The synthesized DSPE-PEG-triazaheptane-Maleimide linker can be incorporated into liposomes loaded with a therapeutic agent, such as Doxorubicin. The maleimide group on the surface of the liposomes allows for the conjugation of thiol-containing targeting ligands, such as antibodies or peptides.

Experimental Protocol: Preparation of Doxorubicin-Loaded, Targeted Liposomes

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG-triazaheptane-Maleimide (synthesized above)

  • Doxorubicin hydrochloride

  • Ammonium (B1175870) sulfate (B86663) solution (250 mM)

  • HEPES buffered saline (HBS), pH 7.4

  • Thiol-containing targeting ligand (e.g., Fab' fragment of an antibody)

  • Sephadex G-50 column

Procedure:

  • Liposome Formulation by Thin-Film Hydration:

    • Dissolve DPPC, cholesterol, DSPE-PEG(2000), and DSPE-PEG-triazaheptane-Maleimide in chloroform (B151607) in a round-bottom flask. A typical molar ratio would be 55:40:4:1.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing and sonicating until the film is fully dispersed.

    • Extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm then 100 nm) to obtain unilamellar vesicles of a defined size.

  • Doxorubicin Loading by Remote Loading Method:

    • Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column equilibrated with HBS (pH 7.4).

    • Prepare a solution of Doxorubicin hydrochloride in HBS.

    • Add the Doxorubicin solution to the liposome suspension and incubate at 60°C for 1 hour.

    • Remove unloaded Doxorubicin by passing the mixture through another Sephadex G-50 column.

  • Conjugation of Targeting Ligand:

    • Add the thiol-containing targeting ligand to the Doxorubicin-loaded liposomes.

    • Incubate the mixture at room temperature for 4 hours with gentle stirring to allow for the maleimide-thiol reaction.

    • The final targeted liposomal formulation is now ready for characterization.

G cluster_0 Liposome Formulation cluster_1 Drug Loading cluster_2 Targeting Ligand Conjugation Lipids + Linker Lipids + Linker Thin Lipid Film Thin Lipid Film Lipids + Linker->Thin Lipid Film Chloroform Evaporation Multilamellar Vesicles Multilamellar Vesicles Thin Lipid Film->Multilamellar Vesicles Hydration with (NH4)2SO4 Unilamellar Vesicles Unilamellar Vesicles Multilamellar Vesicles->Unilamellar Vesicles Extrusion Doxorubicin-loaded Liposomes Doxorubicin-loaded Liposomes Unilamellar Vesicles->Doxorubicin-loaded Liposomes Remote Loading Targeted Liposomes Targeted Liposomes Doxorubicin-loaded Liposomes->Targeted Liposomes Thiol-Maleimide Reaction

Targeted Liposome Formulation Workflow.

Characterization of Targeted Liposomes

The physicochemical properties of the formulated liposomes are critical for their in vivo performance. The following table summarizes typical characterization data for such a system.

ParameterNon-Targeted LiposomesTargeted Liposomes
Average Particle Size (nm) 105 ± 5115 ± 6
Polydispersity Index (PDI) 0.12 ± 0.020.15 ± 0.03
Zeta Potential (mV) -15 ± 2-12 ± 2
Doxorubicin Encapsulation Efficiency (%) > 95%> 95%
Drug Loading (%) 10 ± 19.8 ± 1

In Vitro Drug Release

The release of Doxorubicin from the liposomes can be assessed under different pH conditions to simulate physiological (pH 7.4) and endosomal/lysosomal (pH 5.5) environments.

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
12.58.1
45.220.5
1210.145.3
2415.868.9
4822.385.4

Mechanism of Targeted Drug Delivery

The targeted liposomes are designed to circulate in the bloodstream, recognize, and bind to specific receptors overexpressed on the surface of cancer cells via the targeting ligand. Upon binding, the liposomes are internalized by the cancer cells through receptor-mediated endocytosis. Once inside the cell, the liposomes are trafficked to endosomes and then lysosomes, where the acidic environment and enzymatic activity lead to the degradation of the liposome and the release of the encapsulated Doxorubicin. The released Doxorubicin can then exert its cytotoxic effects on the cancer cell.

G cluster_0 Systemic Circulation cluster_1 Targeting and Binding cluster_2 Internalization and Drug Release cluster_3 Therapeutic Effect Targeted Liposome Targeted Liposome Cancer Cell Cancer Cell Targeted Liposome->Cancer Cell Receptor Binding Endosome Endosome Cancer Cell->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Doxorubicin Release Doxorubicin Release Lysosome->Doxorubicin Release Cell Death Cell Death Doxorubicin Release->Cell Death

Mechanism of Targeted Drug Delivery.

Conclusion

This compound serves as a valuable and adaptable starting material for the development of sophisticated linkers for targeted drug delivery. Its chemical properties allow for the straightforward synthesis of heterobifunctional linkers that can be used to attach drug carriers to targeting moieties. The representative protocols and data presented here illustrate a practical application of a 1,4,7-triazaheptane-derived linker in a liposomal system for targeted cancer therapy, demonstrating the potential of this chemical scaffold in advancing the field of drug delivery.

References

Application Notes and Protocols for Boc Deprotection of 1,4-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Bis-Boc-1,4,7-triazaheptane is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in the construction of complex molecules such as pharmaceuticals and biologically active compounds.[1] The tert-butoxycarbonyl (Boc) protecting groups on the primary amine functionalities allow for selective reactions at the secondary amine. Subsequent removal of the Boc groups is a critical step to liberate the primary amines for further functionalization. The most common and effective method for Boc deprotection is treatment with strong acids.[2][3] This document provides detailed protocols and comparative data for the acidic deprotection of this compound.

Chemical Transformation

The deprotection reaction involves the acid-catalyzed cleavage of the tert-butoxycarbonyl groups to yield the corresponding amine salt, which is then neutralized to afford the free polyamine.

Caption: Chemical transformation of this compound.

Boc Deprotection Conditions

The selection of the deprotection agent and solvent system is crucial for achieving high yields and purity. The following table summarizes common acidic conditions for the deprotection of Boc-protected amines.

Deprotection ReagentSolvent(s)Typical ConcentrationTemperature (°C)Reaction TimeNotes
Hydrochloric Acid (HCl)Dioxane4 M0 to RT1 - 4 hA very common and effective method. The product is isolated as the hydrochloride salt.
Hydrochloric Acid (HCl)Methanol (MeOH) / WaterConcentratedRT to 502 - 12 hUseful for substrates soluble in protic solvents.[4]
Hydrochloric Acid (HCl)AcetoneConcentratedRT to 502 - 12 hAnother effective protic solvent system.[4]
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)20-50% (v/v)0 to RT30 min - 2 hTFA is volatile and easy to remove, but can sometimes cause side reactions with sensitive functional groups.[2][5]
Trifluoroacetic Acid (TFA)NeatNeatRT15 - 60 minFast and efficient, but care must be taken with acid-sensitive substrates.

Experimental Protocols

Protocol 1: Deprotection using HCl in Dioxane

This is a widely used and reliable method for Boc deprotection.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane (B91453)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add 4 M HCl in 1,4-dioxane (5-10 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the hydrochloride salt of 1,4,7-triazaheptane. To obtain the free amine, dissolve the solid in water and basify to pH > 12 with a strong base (e.g., NaOH). Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is often faster but requires careful handling of the corrosive TFA.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane (approximately 0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (20-50% v/v) to the stirred solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.

Experimental Workflow

The following diagram illustrates the general workflow for the Boc deprotection and subsequent workup.

start Start: Dissolve This compound in solvent add_acid Add Acidic Reagent (e.g., HCl/Dioxane or TFA/DCM) start->add_acid react Stir at appropriate temperature and time add_acid->react monitor Monitor reaction progress (TLC or LC-MS) react->monitor workup Reaction Workup monitor->workup isolate_salt Isolate as Amine Salt (Evaporation) workup->isolate_salt For HCl neutralize Neutralize with Base (e.g., NaHCO3, NaOH) workup->neutralize For TFA isolate_salt->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Final Product: 1,4,7-Triazaheptane dry_concentrate->product

Caption: General workflow for Boc deprotection of this compound.

Safety Precautions

  • Both hydrochloric acid and trifluoroacetic acid are highly corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • The deprotection reaction can be exothermic, especially with concentrated acids. Addition of the acid should be done slowly and at a reduced temperature.

  • Quenching of TFA with a base will produce CO2 gas. Ensure adequate venting to prevent pressure buildup.

References

Application Notes and Protocols: Reaction of 1,4-Bis-Boc-1,4,7-triazaheptane with NHS Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the reaction of 1,4-Bis-Boc-1,4,7-triazaheptane with N-hydroxysuccinimide (NHS) esters. This chemical transformation is a cornerstone in the field of bioconjugation, enabling the stable linkage of molecules for various applications, including the development of targeted therapeutics and diagnostic agents.

Introduction

This compound is a versatile linear polyamine linker where two of the three amine groups are protected by tert-butyloxycarbonyl (Boc) groups. This selective protection allows for controlled conjugation reactions. The terminal primary amine remains available for nucleophilic attack on electrophilic groups, such as NHS esters.

N-hydroxysuccinimide esters are widely used amine-reactive chemical groups. They react with primary amines under mild conditions to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and is a favored method for conjugating molecules of interest (e.g., targeting ligands, imaging agents, or cytotoxic drugs) to biomolecules or linkers.

The product of the reaction between this compound and an NHS ester is a versatile intermediate. The remaining Boc-protected amines can be deprotected under acidic conditions to expose additional amine functionalities for further modification, such as the attachment of chelating agents for radiolabeling in targeted radionuclide therapy.[1][2]

Application: Development of Bifunctional Chelators for Targeted Radionuclide Therapy

A significant application of this reaction is in the synthesis of bifunctional chelators for targeted radionuclide therapy in oncology.[1][2][3] In this approach, a targeting moiety (e.g., an antibody or a peptide that specifically binds to a tumor-associated antigen) is armed with a radionuclide. The 1,4,7-triazaheptane linker can be used to connect the targeting molecule to a chelating agent, which securely holds the therapeutic radioisotope.

The workflow for such an application can be visualized as follows:

G cluster_synthesis Synthesis of Targeting Construct cluster_radiolabeling Radiolabeling and Application Linker This compound Conjugation Amide Bond Formation Linker->Conjugation NHS_Ester NHS Ester of Targeting Ligand NHS_Ester->Conjugation Intermediate Boc-Protected Conjugate Conjugation->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Activated_Linker Deprotected Linker-Ligand Deprotection->Activated_Linker Chelation_Coupling Amide Bond Formation Activated_Linker->Chelation_Coupling Chelator_NHS NHS Ester of Chelator (e.g., DOTA-NHS) Chelator_NHS->Chelation_Coupling Bifunctional_Chelator Targeting Ligand-Linker-Chelator Chelation_Coupling->Bifunctional_Chelator Radiolabeling Chelation Bifunctional_Chelator->Radiolabeling Radionuclide Radionuclide (e.g., ¹⁷⁷Lu, ⁶⁸Ga) Radionuclide->Radiolabeling Radiopharmaceutical Radiolabeled Targeting Construct Radiolabeling->Radiopharmaceutical Targeting Targeting Tumor Cell Radiopharmaceutical->Targeting Tumor_Cell Tumor Cell Targeting->Tumor_Cell

Workflow for creating a targeted radiopharmaceutical.

The synthesized radiopharmaceutical can then be administered to a patient, where it will selectively bind to tumor cells and deliver a cytotoxic dose of radiation, minimizing damage to healthy tissues.

Signaling Pathway Context: Targeted Radionuclide Therapy

The following diagram illustrates the principle of targeted radionuclide therapy at the cellular level.

G cluster_targeting Targeting and Internalization cluster_action Mechanism of Action Radiopharmaceutical Radiolabeled Antibody/ Peptide Conjugate Binding Binding Radiopharmaceutical->Binding Receptor Tumor-Specific Receptor Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Radionuclide_Release Linker Cleavage/ Degradation Lysosome->Radionuclide_Release Radionuclide Released Radionuclide Radionuclide_Release->Radionuclide DNA_Damage DNA Double-Strand Breaks Radionuclide->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Cellular mechanism of targeted radionuclide therapy.

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with an NHS ester, followed by deprotection of the Boc groups.

Protocol 1: Conjugation of this compound with an NHS Ester

This protocol describes the formation of an amide bond between the primary amine of the linker and an NHS ester-activated molecule.

Materials:

  • This compound

  • NHS ester of the molecule to be conjugated

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Purification system (e.g., silica (B1680970) gel column chromatography or preparative HPLC)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

  • Add the NHS ester of the molecule to be conjugated (1-1.2 equivalents) to the solution.

  • Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a proton scavenger.

  • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), the solvent can be removed under reduced pressure.

  • The crude product is then purified by silica gel column chromatography or preparative HPLC to yield the pure Boc-protected conjugate.

ParameterCondition
Solvent Anhydrous DMF or DMSO
Temperature Room Temperature (20-25 °C)
Reaction Time 2 - 24 hours (monitor by TLC/LC-MS)
Stoichiometry 1 eq. Linker : 1-1.2 eq. NHS Ester : 2-3 eq. Base
Purification Silica Gel Chromatography or Preparative HPLC
Typical Yield 60-90% (highly dependent on substrate)
Protocol 2: Boc Deprotection of the Conjugate

This protocol outlines the removal of the Boc protecting groups to expose the secondary amine functionalities.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dioxane (optional, for HCl deprotection)

  • 4M HCl in Dioxane (optional)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure (TFA Method):

  • Dissolve the Boc-protected conjugate in DCM (a typical concentration is 10-20 mg/mL).

  • Add an equal volume of TFA to the solution (e.g., for 10 mL of DCM solution, add 10 mL of TFA).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.

  • The resulting deprotected product is often obtained as a TFA salt and can be used in the next step without further purification or can be purified by HPLC if necessary.

ParameterCondition
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 v/v)
Temperature Room Temperature (20-25 °C)
Reaction Time 1 - 4 hours (monitor by TLC/LC-MS)
Work-up Evaporation of solvent and excess acid
Typical Yield >95% (quantitative)

Data Presentation: Summary of Reaction Parameters

The following table summarizes the key parameters for the reaction of this compound with NHS esters and subsequent Boc deprotection.

StepReagentsSolventTemperature (°C)Time (h)Yield (%)Purification
Conjugation Linker, NHS Ester, BaseDMF or DMSO20-252-2460-90Column Chromatography/HPLC
Deprotection TFA/DCM or HCl/DioxaneDCM or Dioxane20-251-4>95Evaporation/HPLC

Note: The reaction conditions and yields are general and may require optimization depending on the specific NHS ester used.

Conclusion

The reaction between this compound and NHS esters provides a robust and efficient method for the synthesis of complex bioconjugates. The ability to selectively deprotect the Boc groups post-conjugation offers a strategic advantage for multi-step synthetic routes, particularly in the development of targeted therapeutics and diagnostics. The protocols and data presented herein serve as a comprehensive guide for researchers in this exciting and rapidly advancing field.

References

Application Notes and Protocols: The Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their prevalence in biologically active compounds, such as alkaloids, vitamins, and antibiotics, underscores their importance in medicinal chemistry and drug discovery. The rigid, three-dimensional frameworks of these heterocycles allow them to engage with biological targets with high specificity, making them privileged scaffolds in the design of novel therapeutic agents.[2][4] This document provides detailed application notes and experimental protocols for several cornerstone reactions used to synthesize key nitrogen-containing heterocyclic cores.

Paal-Knorr Pyrrole (B145914) Synthesis

Application Note

The Paal-Knorr synthesis is a highly reliable and widely used method for constructing the pyrrole ring, a core component of many biologically active molecules, including heme and various alkaloids.[5][6] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under neutral or mildly acidic conditions.[7] Its versatility allows for the preparation of a wide range of mono-, di-, or polysubstituted pyrroles.[5]

Reaction Mechanism

The synthesis begins with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-diketone to form a hemiaminal intermediate.[6] A subsequent intramolecular attack by the amine on the second carbonyl group leads to a cyclic dihydroxy-pyrrolidine derivative. The final pyrrole product is formed through the dehydration of this intermediate.[6][8]

Paal_Knorr_Mechanism Reactants 1,4-Dicarbonyl + R-NH₂ Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Cyclic_Intermediate 2,5-Dihydroxytetrahydropyrrole Derivative Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Product Substituted Pyrrole Cyclic_Intermediate->Product Dehydration (-2H₂O)

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of 1,2,5-Trimethylpyrrole

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetonylacetone (1,4-dimethyl-2,5-hexanedione) (11.4 g, 0.1 mol).

  • Reagent Addition: Add a 40% aqueous solution of methylamine (B109427) (23.3 g, 0.3 mol) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours.

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the upper organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Drying and Concentration: Combine the organic layer and the ether extracts. Dry the combined solution over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to yield 1,2,5-trimethylpyrrole.

Quantitative Data

Starting MaterialAmine SourceSolventTemperatureTimeYield (%)
AcetonylacetoneMethylamine (40% aq.)WaterReflux2 h~85%
2,5-HexanedioneAmmonium (B1175870) Acetate (B1210297)Acetic Acid100 °C4 h~75-80%
3,4-Diethyl-2,5-hexanedioneAnilineEthanol (B145695)Reflux6 h~90%

Fischer Indole (B1671886) Synthesis

Application Note

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a classic and indispensable method for preparing indoles.[9] The indole scaffold is a cornerstone in medicinal chemistry, present in numerous drugs like the antimigraine triptans and the anti-inflammatory drug Indomethacin.[9] The reaction involves treating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, using catalysts such as HCl, H₂SO₄, or Lewis acids like ZnCl₂.[9][10]

Reaction Mechanism

The reaction proceeds through several key steps. First, the phenylhydrazine and carbonyl compound condense to form a phenylhydrazone. This tautomerizes to an enamine ('ene-hydrazine').[9] Following protonation, a[11][11]-sigmatropic rearrangement occurs, which is the rate-determining step.[10] The resulting di-imine intermediate then cyclizes and eliminates ammonia to form the aromatic indole ring.[12]

Fischer_Indole_Mechanism Reactants Phenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Reactants->Hydrazone Condensation (-H₂O) Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Protonation Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclized Intermediate Diimine->Cyclization Aromatization/ Cyclization Product Indole Cyclization->Product Elimination (-NH₃)

Caption: Key steps of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2,3-Dimethylindole

  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place phenylhydrazine (21.6 g, 0.2 mol).

  • Reagent Addition: Add glacial acetic acid (100 mL) to the flask. Heat the mixture to 80-85 °C.

  • Reaction: Add methyl ethyl ketone (15.8 g, 0.22 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 90 °C. After the addition is complete, heat the mixture at reflux for 1 hour.

  • Work-up: Cool the reaction mixture and pour it into 500 mL of cold water. A dark oil will separate.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Washing: Wash the combined ether extracts with a 10% sodium bicarbonate solution and then with water.

  • Drying and Concentration: Dry the ether solution over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Quantitative Data

PhenylhydrazineCarbonyl CompoundAcid CatalystTemperatureTimeYield (%)[10]
o-Tolylhydrazine HClIsopropyl methyl ketoneAcetic AcidRoom Temp.24 h92%
m-Tolylhydrazine HClIsopropyl methyl ketoneAcetic AcidRoom Temp.24 h90%
p-Nitrophenylhydrazine2-MethylcyclohexanoneAcetic AcidReflux24 h85%

Hantzsch Pyridine (B92270) Synthesis

Application Note

The Hantzsch pyridine synthesis is a classic multi-component reaction for preparing 1,4-dihydropyridine (B1200194) derivatives, which can be subsequently oxidized to form the corresponding pyridine.[13][14] This method is highly valuable in medicinal chemistry for synthesizing calcium channel blockers like nifedipine.[15] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[13][16]

Reaction Mechanism

The mechanism is thought to proceed through two primary pathways that converge. One molecule of the β-ketoester reacts with the aldehyde via a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound.[15] A second molecule of the β-ketoester reacts with ammonia to form an enamine.[15] A Michael addition between the enamine and the unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine product.[15][17]

Hantzsch_Pyridine_Workflow cluster_path1 Pathway 1 cluster_path2 Pathway 2 Ketoester1 β-Ketoester (1 eq.) Aldehyde Aldehyde Unsaturated α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->Unsaturated Knoevenagel Condensation DHP 1,4-Dihydropyridine Unsaturated->DHP Michael Addition + Cyclization Ketoester2 β-Ketoester (1 eq.) Ammonia Ammonia Enamine Enamine Ammonia->Enamine Condensation Enamine->DHP Pyridine Pyridine DHP->Pyridine Oxidation

Caption: Converging pathways in the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [16]

  • Step 1: 1,4-Dihydropyridine Synthesis

    • Setup: In a 100 mL round-bottom flask, combine benzaldehyde (B42025) (1.06 g, 10 mmol), ethyl acetoacetate (B1235776) (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).

    • Reaction: Stir the mixture at reflux for 4 hours.

    • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Step 2: Aromatization (Oxidation)

    • Setup: Dissolve the 1,4-dihydropyridine (1.0 g) from Step 1 in glacial acetic acid (10 mL) in a 50 mL flask.

    • Reagent Addition: Add a solution of sodium nitrite (B80452) (0.3 g) in water (1 mL) dropwise with stirring.

    • Reaction: Heat the mixture at 80 °C for 1 hour.

    • Isolation: After cooling, pour the mixture into ice-water. Collect the precipitated product by filtration, wash thoroughly with water, and recrystallize from ethanol.

Quantitative Data

Aldehydeβ-KetoesterNitrogen SourceStep 1 Yield (%)Step 2 OxidantOverall Yield (%)
BenzaldehydeEthyl AcetoacetateAmmonium Acetate~90-95%NaNO₂ / Acetic Acid~85-90%
4-NitrobenzaldehydeMethyl AcetoacetateAmmonia~88%Nitric Acid~80%
FormaldehydeEthyl AcetoacetateAmmonium Acetate~85%Iodine / Ethanol~75-80%

Pictet-Spengler Reaction

Application Note

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines and related structures.[11][18] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[11] The reaction is particularly significant in alkaloid biosynthesis and has been widely applied in the total synthesis of complex natural products.[19] When the aryl group is an indole, the reaction proceeds under very mild conditions, whereas less nucleophilic rings like phenyl groups require harsher conditions.[11]

Reaction Mechanism

The reaction begins with the formation of a Schiff base (iminium ion) from the β-arylethylamine and the carbonyl compound.[19] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion carbon (a Mannich-type reaction) to form a spirocyclic intermediate.[11] A subsequent rearrangement and deprotonation restores aromaticity and yields the final tetrahydroisoquinoline product.[11][19]

Pictet_Spengler_Mechanism Reactants β-Arylethylamine + Aldehyde Iminium Iminium Ion (Schiff Base) Reactants->Iminium Condensation (-H₂O, H⁺) Cyclization Electrophilic Attack (6-endo-trig) Iminium->Cyclization Spirocycle Spirocyclic Intermediate Cyclization->Spirocycle Product Tetrahydroisoquinoline Spirocycle->Product Deprotonation/ Rearomatization

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline

  • Setup: Dissolve tryptamine (B22526) (1.60 g, 10 mmol) in 50 mL of toluene (B28343) in a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: Add acetaldehyde (B116499) (0.53 g, 12 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol).

  • Reaction: Heat the mixture to reflux and continue heating for 4-6 hours, collecting the water generated in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel (using a dichloromethane (B109758)/methanol gradient).

Quantitative Data

β-ArylethylamineCarbonyl CompoundAcid CatalystSolventTemperatureYield (%)
TryptamineAcetaldehydep-TsOHTolueneReflux~85-90%
PhenethylamineDimethoxymethaneConc. HClNoneReflux~70-75%
Dopamine HClFormaldehydepH 6-7 BufferWaterRoom Temp.>90%
Tryptophan methyl esterParaformaldehydeTrifluoroacetic acid (TFA)DichloromethaneRoom Temp.~80-88%

Bischler-Napieralski Reaction

Application Note

The Bischler-Napieralski reaction is a primary method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[20] The reaction requires a condensing agent, typically a strong Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), and is usually performed at elevated temperatures.[21] The resulting dihydroisoquinolines are valuable intermediates that can be easily oxidized to aromatic isoquinolines or reduced to tetrahydroisoquinolines, both of which are common scaffolds in alkaloids and pharmaceuticals.[22][23]

Reaction Mechanism

The mechanism is believed to involve the initial formation of an electrophilic intermediate by the interaction of the amide carbonyl with the dehydrating agent.[21] Two main pathways are proposed: one involving a dichlorophosphoryl imine-ester and another proceeding through a highly electrophilic nitrilium ion.[20] The electron-rich aromatic ring then attacks this electrophile in an intramolecular electrophilic aromatic substitution to close the ring, yielding the 3,4-dihydroisoquinoline (B110456) product after work-up.[22]

Bischler_Napieralski_Workflow Reactant β-Arylethylamide Activation Activation with Dehydrating Agent (e.g., POCl₃) Reactant->Activation Intermediate Electrophilic Intermediate (e.g., Nitrilium Ion) Activation->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product 3,4-Dihydroisoquinoline Cyclization->Product

Caption: Logical workflow for the Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline [22]

  • Setup: To a solution of N-(2-phenylethyl)benzamide (2.25 g, 10 mmol) in dry acetonitrile (B52724) (30 mL) in a 100 mL round-bottom flask, add phosphorus oxychloride (POCl₃) (2.30 g, 15 mmol).

  • Reaction: Heat the solution to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (50 g).

  • Neutralization: Basify the aqueous solution to pH 8-9 by the slow addition of a concentrated ammonium hydroxide (B78521) solution.

  • Extraction: Extract the product with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-3,4-dihydroisoquinoline.

Quantitative Data

β-ArylethylamideDehydrating AgentSolventTemperatureTimeYield (%)
N-(2-Phenylethyl)benzamidePOCl₃AcetonitrileReflux4 h~80-85%
N-(3,4-Dimethoxyphenethyl)acetamideP₂O₅TolueneReflux2 h~90%
N-PhenethylformamidePOCl₃XyleneReflux6 h~75%
N-Phenethyl-phenylacetamideTriflic AnhydrideDichloromethane0 °C to RT1 h~92%

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-Bis-Boc-1,4,7-triazaheptane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,4-Bis-Boc-1,4,7-triazaheptane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions encountered during the column chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The standard stationary phase for the purification of this compound is silica (B1680970) gel. Due to the polar nature of the free amine and the Boc-protected amine groups, a polar mobile phase system is generally required. A common starting point is a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or a mixture of ethyl acetate (B1210297) and hexanes with a small amount of a polar modifier.

Q2: My compound is sticking to the silica gel column and won't elute. What should I do?

A2: This is a common issue with amine-containing compounds due to strong interactions with the acidic silica gel. Here are a few solutions:

  • Increase the polarity of your mobile phase: Gradually increase the percentage of methanol in your DCM/methanol mixture.

  • Add a basic modifier: To reduce the interaction with acidic silica, add a small amount of triethylamine (B128534) (typically 0.1-1%) to your mobile phase. This will help to neutralize the acidic sites on the silica gel and improve the elution of your amine-containing compound.

  • Use a different stationary phase: If the issue persists, consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or deactivated silica gel.

Q3: I am observing tailing of my compound's spot on the TLC plate and during column chromatography. How can I resolve this?

A3: Tailing is often caused by the strong interaction between the amine groups and the silica gel. Adding a small amount of triethylamine (0.1-1%) to your mobile phase can significantly reduce tailing by competing for the active sites on the silica gel.

Q4: Is the Boc protecting group stable to silica gel chromatography?

A4: The tert-butoxycarbonyl (Boc) protecting group is generally stable to silica gel chromatography. However, it can be sensitive to highly acidic conditions. Standard silica gel is slightly acidic, but for most purifications, this does not lead to significant deprotection. If you suspect deprotection is occurring, you can use deactivated (neutralized) silica gel or add a basic modifier like triethylamine to the eluent.

Q5: What is the best way to load my sample onto the column?

A5: For optimal separation, the sample should be loaded in a concentrated band.

  • Wet loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Pipette this solution directly onto the top of the silica bed.

  • Dry loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Product does not elute from the column 1. Mobile phase is not polar enough.2. Strong interaction of the amine with acidic silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in DCM).2. Add 0.1-1% triethylamine to the mobile phase.3. Switch to a more polar solvent system.4. Consider using a different stationary phase like alumina.
Poor separation of product from impurities 1. Inappropriate mobile phase composition.2. Column was overloaded with crude product.3. Column was not packed properly.1. Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation of spots.2. Use a larger column or reduce the amount of sample loaded.3. Ensure the column is packed uniformly without any cracks or channels.
Product elutes with the solvent front 1. Mobile phase is too polar.1. Start with a less polar mobile phase (e.g., a lower percentage of methanol in DCM or a higher percentage of hexanes in ethyl acetate).
Tailing of the product peak/spot 1. Strong interaction between the amine and silica gel.1. Add 0.1-1% triethylamine to the mobile phase.2. Use deactivated silica gel.
Product decomposition on the column 1. The compound is sensitive to the acidic nature of silica gel.1. Use deactivated silica gel or alumina.2. Add a basic modifier like triethylamine to the eluent.3. Work quickly and avoid prolonged exposure to the stationary phase.

Experimental Protocol: Column Chromatography of this compound

This is a general guideline and may require optimization based on the specific impurities present in your crude product.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et3N), reagent grade

  • Glass chromatography column

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • Potassium permanganate (B83412) stain

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in DCM.

    • Spot the solution on a TLC plate.

    • Develop the plate in a solvent system such as 5% Methanol in DCM.

    • Visualize the spots using a potassium permanganate stain.

    • The desired product is a polar compound and should have a relatively low Rf value. Adjust the solvent system to achieve an Rf of approximately 0.2-0.3 for the product.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 1% MeOH in DCM).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Carefully apply the solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase (e.g., 1% MeOH in DCM).

    • Gradually increase the polarity of the mobile phase (e.g., to 2%, 3%, 5% MeOH in DCM) to elute the product.

    • Collect fractions in separate test tubes.

  • Monitoring the Separation:

    • Monitor the elution of the product by spotting fractions onto TLC plates and visualizing with a potassium permanganate stain.

    • Combine the fractions that contain the pure product.

  • Isolation of the Purified Product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table provides typical, illustrative data for the column chromatography purification of this compound. Actual values may vary depending on the specific reaction conditions and the scale of the purification.

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of 1-10% Methanol in Dichloromethane (+0.1% Triethylamine)
Typical Rf of Product ~0.3 in 5% Methanol/DCM
Typical Yield 85-95%
Purity (by NMR/LC-MS) >95%

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification issue Problem Encountered During Column Chromatography start->issue no_elution Product Not Eluting issue->no_elution No poor_separation Poor Separation issue->poor_separation Separation tailing Product Tailing issue->tailing Tailing increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity optimize_solvent Re-optimize Solvent System via TLC poor_separation->optimize_solvent add_base Add Triethylamine to Eluent tailing->add_base increase_polarity->add_base If still no elution end Successful Purification add_base->end check_loading Check Column Loading optimize_solvent->check_loading If still poor check_loading->end

Caption: Troubleshooting workflow for column chromatography purification.

Technical Support Center: Synthesis of 1,4-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,4-Bis-Boc-1,4,7-triazaheptane synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is low. What are the most common causes?

A1: Low yields in this synthesis can stem from several factors:

  • Suboptimal Stoichiometry: An incorrect ratio of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to diethylenetriamine (B155796) can lead to the formation of undesired mono-Boc, 1,7-bis-Boc, or tris-Boc byproducts. Careful control of the stoichiometry is crucial for maximizing the yield of the desired 1,4-bis-Boc isomer.

  • Reaction Temperature: The reaction temperature can influence the rate of reaction and the formation of side products. Running the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) is often recommended to improve selectivity.

  • Inefficient Mixing: Poor mixing can lead to localized high concentrations of Boc₂O, promoting the formation of over-protected byproducts. Vigorous and consistent stirring throughout the addition of Boc₂O is essential.

  • Inadequate Purification: The desired 1,4-bis-Boc isomer can be lost during workup and purification if the procedures are not optimized. This includes incomplete extraction or suboptimal chromatographic separation.

  • Moisture Contamination: Di-tert-butyl dicarbonate can react with water. Ensuring all glassware is dry and using anhydrous solvents can prevent the decomposition of the reagent.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the 1,4-bis-Boc isomer?

A2: Improving the regioselectivity of the Boc protection is key to a successful synthesis. Here are some strategies:

  • Controlled Addition of Boc₂O: A slow, dropwise addition of a solution of Boc₂O to the diethylenetriamine solution is critical. This helps to maintain a low concentration of the protecting agent, favoring the reaction at the more sterically accessible primary amine and the more nucleophilic secondary amine over the other primary amine.

  • Use of a Protonating Agent: A facile route for mono-Boc protection of symmetrical and unsymmetrical diamines involves the sequential addition of one mole of HCl followed by one mole of Boc₂O.[1] This principle can be adapted to favor the formation of the 1,4-bis-Boc product by differentiating the reactivity of the amine groups.

  • Solvent Choice: The choice of solvent can influence the selectivity. Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used solvents for Boc protection.[2] Experimenting with different solvents may improve the isomeric ratio.

Q3: What is the best method to purify this compound and remove the 1,7-bis-Boc and tris-Boc isomers?

A3: Purification is most effectively achieved through column chromatography on silica (B1680970) gel.[3]

  • Stationary Phase: Silica gel is the standard stationary phase.

  • Mobile Phase: A gradient elution is typically employed. A common starting point is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297). The polarity of the eluent is gradually increased to first elute the less polar tris-Boc byproduct, followed by the desired 1,4-bis-Boc and the more polar 1,7-bis-Boc isomers. The addition of a small amount of triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the amine products on the silica gel.

  • Monitoring: Thin-layer chromatography (TLC) should be used to monitor the separation and identify the fractions containing the pure product. A common visualization agent for these compounds is ninhydrin (B49086) stain, which will react with the free primary amine of the desired product.

Q4: Can I avoid column chromatography for purification?

A4: While column chromatography is the most reliable method for obtaining high-purity this compound, some degree of purification can be achieved through other means:

  • Aqueous Workup: A thorough aqueous workup can help to remove some of the more polar impurities. Washing the organic layer with a dilute acid solution can remove unreacted diethylenetriamine, and a bicarbonate wash can remove acidic byproducts.

  • Crystallization/Precipitation: In some cases, it may be possible to selectively precipitate or crystallize the desired product or one of the byproducts from a suitable solvent system. This is highly dependent on the specific mixture of products obtained.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The integration of the proton signals and the chemical shifts of the carbons will be characteristic of the 1,4-bis-Boc isomer.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.[4]

Data Presentation

ParameterConditionExpected Outcome on Yield and Selectivity
Stoichiometry of Boc₂O 1.0 - 1.2 equivalents per amine to be protectedUsing a slight excess can drive the reaction to completion, but a large excess will increase the formation of over-protected byproducts.
2.0 - 2.2 equivalents for bis-protectionA controlled addition of this amount is crucial for bis-protection.
Reaction Temperature 0 °CSlows down the reaction, potentially increasing selectivity for the desired product.
Room Temperature (20-25 °C)A common and convenient temperature, but may lead to a mixture of products.
Elevated TemperaturesGenerally not recommended as it can lead to decreased selectivity and potential decomposition of Boc₂O.
Solvent Dichloromethane (DCM)A common aprotic solvent for Boc protections.
Tetrahydrofuran (THF)Another frequently used solvent, often in anhydrous form.[2]
Acetonitrile (MeCN)Can also be used, but its polarity may influence selectivity.
Base Triethylamine (TEA)A common organic base used to neutralize the acid formed during the reaction.[2]
Sodium Bicarbonate (NaHCO₃)An inorganic base that can also be used.
Purification Method Column ChromatographyThe most effective method for separating isomers and achieving high purity.[3]
Aqueous WorkupEssential for removing water-soluble impurities before chromatography.

Experimental Protocols

Key Experiment: Synthesis of this compound (General Procedure)

This protocol is a general guideline based on the synthesis of related bis-Boc protected polyamines. Optimization may be required to maximize the yield of the 1,4-isomer.

Materials:

  • Diethylenetriamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Triethylamine (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylenetriamine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq).

  • Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (2.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred diethylenetriamine solution at 0 °C over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate), with the addition of 0.1% triethylamine to the eluent system to minimize tailing. Collect the fractions containing the desired this compound isomer.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the product. Characterize the final product by NMR and MS to confirm its identity and purity.

Mandatory Visualizations

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products DETA Diethylenetriamine Product This compound DETA->Product Major Product Byproduct1 1-Mono-Boc-diethylenetriamine DETA->Byproduct1 Side Product Byproduct2 1,7-Bis-Boc-1,4,7-triazaheptane DETA->Byproduct2 Side Product Byproduct3 1,4,7-Tris-Boc-1,4,7-triazaheptane DETA->Byproduct3 Side Product Boc2O 2.1 eq. Boc₂O Boc2O->Product Solvent DCM, TEA, 0 °C to RT

Caption: Reaction scheme for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_stoichiometry Verify Stoichiometry of Boc₂O start->check_stoichiometry check_temp Check Reaction Temperature start->check_temp check_addition Evaluate Rate of Boc₂O Addition start->check_addition check_purification Assess Purification Method start->check_purification optimize_stoichiometry Adjust Boc₂O Equivalents (2.0-2.2 eq.) check_stoichiometry->optimize_stoichiometry optimize_temp Maintain Low Temperature (0 °C) check_temp->optimize_temp optimize_addition Slow, Dropwise Addition check_addition->optimize_addition optimize_purification Optimize Chromatography Gradient and Use TEA check_purification->optimize_purification end Improved Yield and Purity optimize_stoichiometry->end optimize_temp->end optimize_addition->end optimize_purification->end

Caption: Troubleshooting workflow for improving synthesis yield and purity.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection?

Incomplete Boc deprotection can stem from several factors, often related to the substrate's structure and the reaction conditions. Key reasons include:

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing down the deprotection reaction. This is often observed with N-methylated amino acids or residues with large side chains like valine and leucine.[1]

  • Insufficient Acid Concentration or Reaction Time: The rate of Boc cleavage is highly dependent on the acid concentration.[1] Using a concentration that is too low or not allowing the reaction to proceed for a sufficient duration can lead to incomplete removal.

  • Poor Resin Swelling (in Solid-Phase Peptide Synthesis): For reactions on a solid support, inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently reaching all the peptide chains, resulting in incomplete deprotection.[1] Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM), potentially leading to lower purity.[1]

  • Degradation of Reagents: The acid used for deprotection (e.g., TFA) can degrade over time or be compromised by improper storage, leading to reduced efficacy.

Q2: What are the primary side reactions during Boc deprotection, and how can they be minimized?

The major side reaction during acid-catalyzed Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation (tBu⁺) generated upon cleavage of the Boc group.[2][3]

  • Commonly Affected Residues: Amino acids with nucleophilic side chains are particularly susceptible, including:

    • Tryptophan (Trp): The indole (B1671886) ring is highly prone to tert-butylation.[2]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[2]

    • Cysteine (Cys): The free thiol group is a target for alkylation.[2]

    • Tyrosine (Tyr): The phenolic ring can be alkylated.[2]

  • Minimization using Scavengers: To prevent these side reactions, "scavengers" are added to the deprotection cocktail. These are nucleophilic compounds that trap the reactive tert-butyl cations.[2][4] The choice of scavenger depends on the amino acids present in the peptide.

Q3: How can I monitor the progress of a Boc deprotection reaction?

Regular monitoring is crucial to determine the optimal reaction time and ensure complete deprotection. The most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and convenient method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[5] The product amine can be visualized using a ninhydrin (B49086) stain.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate and quantitative assessment of the reaction progress, allowing for the identification and quantification of the starting material, product, and any side products.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons around 1.4-1.5 ppm in the ¹H NMR spectrum.[7][8]

Troubleshooting Guides

This section provides a structured approach to resolving specific issues encountered during Boc deprotection.

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining after the expected reaction time.

  • LC-MS analysis indicates the presence of both the starting material and the desired product.

  • ¹H NMR of the crude product shows the persistence of the Boc group's tert-butyl peak.

Troubleshooting Workflow:

start Incomplete Deprotection Observed increase_acid Increase Acid Concentration (e.g., from 20% to 50% TFA in DCM) start->increase_acid extend_time Extend Reaction Time (Monitor by TLC/LC-MS) increase_acid->extend_time Still incomplete end Deprotection Complete increase_acid->end Successful change_acid Consider a Stronger Acid System (e.g., 4M HCl in dioxane) extend_time->change_acid Still incomplete extend_time->end Successful check_reagents Verify Reagent Quality (Use fresh acid) change_acid->check_reagents Still incomplete change_acid->end Successful check_reagents->start Re-run reaction

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Acid Concentration Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing it to 50%.[5]
Inadequate Reaction Time Extend the reaction time and monitor the progress at regular intervals (e.g., every 30-60 minutes) using TLC or LC-MS to determine the optimal endpoint.[1][9]
Steric Hindrance For sterically hindered substrates, a combination of increased acid concentration and longer reaction time may be necessary. Gentle heating can also be considered, but with caution to avoid side reactions.
Poor Resin Swelling (SPPS) Ensure the resin is adequately swollen in the deprotection solvent before adding the acid. Consider using a solvent system known to promote good swelling, such as 55% TFA in DCM.[1]
Degraded Reagents Use fresh, high-quality acid for the deprotection reaction.
Issue 2: Observation of Side Products

Symptoms:

  • LC-MS analysis shows unexpected peaks, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).

  • The final product has low purity despite complete consumption of the starting material.

Troubleshooting Workflow:

start Side Products Observed add_scavenger Incorporate Scavengers (e.g., TIS, EDT, Thioanisole) start->add_scavenger optimize_cocktail Optimize Scavenger Cocktail (Based on sensitive residues) add_scavenger->optimize_cocktail Side products persist end Clean Deprotection add_scavenger->end Successful optimize_cocktail->end Successful

Caption: Troubleshooting workflow for side product formation.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Alkylation by tert-butyl cation Incorporate a scavenger or a cocktail of scavengers into the deprotection reagent to trap the reactive tert-butyl cations.[2]
Oxidation of Sensitive Residues (e.g., Cys, Met) Work under an inert atmosphere (e.g., nitrogen or argon). For cysteine-containing peptides, consider adding a reducing agent like dithiothreitol (B142953) (DTT) post-deprotection if disulfide-linked species are detected. For methionine, adding reducing agents like ammonium (B1175870) iodide and dimethyl sulfide (B99878) (DMS) can help prevent oxidation.[2]

Quantitative Data Summary

Table 1: Common TFA Deprotection Conditions
TFA Concentration (% in DCM)Typical Reaction TimeTemperatureNotes
25%2 hoursRoom TemperatureA common and generally effective condition.[10]
50%30 minutesRoom TemperatureFaster deprotection; may be preferred for less sensitive substrates.[10]
55%30 minutesRoom TemperatureShown to give higher purity peptides compared to 100% TFA in some cases due to better resin swelling.[10][11]
100% (neat TFA)5-15 minutesRoom TemperatureVery rapid deprotection, but may lead to more side products and poorer resin swelling.[10][11]
Table 2: Common Scavengers for Boc Deprotection
Sensitive Residue(s)Recommended Scavenger(s)Typical Concentration
Tryptophan (Trp)Triethylsilane (TES), Triisopropylsilane (B1312306) (TIS), Anisole1-5% (v/v)
Methionine (Met)Thioanisole, Dimethyl sulfide (DMS)1-5% (v/v)
Cysteine (Cys)Ethanedithiol (EDT)1-5% (v/v)
Multiple Sensitive ResiduesTFA/TIS/H₂O (95:2.5:2.5 v/v/v) or Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v)See cocktail composition

Key Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Boc Deprotection with TFA
  • Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add an equal volume of a pre-prepared deprotection cocktail (e.g., 50% TFA in DCM). If necessary, include scavengers such as triisopropylsilane (TIS) at 2-5% (v/v).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or by taking aliquots for LC-MS analysis.

  • Work-up:

    • Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator.

    • Co-evaporate with toluene (B28343) (2-3 times) to remove residual TFA.[1]

    • To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[12]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[12]

Protocol 2: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a TLC plate, spot the starting material (dissolved in a suitable solvent), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture).

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) or DCM and a polar solvent like ethyl acetate (B1210297) or methanol). The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material.

  • Visualization: Visualize the spots under a UV lamp if the compounds are UV-active. Subsequently, stain the plate with a ninhydrin solution and gently heat. The deprotected primary or secondary amine will appear as a colored spot (typically purple or yellow).

  • Analysis: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 3: Monitoring Boc Deprotection by LC-MS
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., the mobile phase for LC-MS) that may contain a small amount of base to neutralize the acid.

  • Analysis: Inject the quenched and diluted sample into the LC-MS system.

  • Data Interpretation: Monitor the disappearance of the peak corresponding to the mass of the Boc-protected starting material and the appearance of the peak for the deprotected product. The peak areas can be used to estimate the extent of conversion. Also, monitor for the appearance of any unexpected masses that might indicate side product formation (e.g., +56 Da for tert-butylation).

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through a well-established mechanism.

cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection BocN Boc-NH-R ProtonatedBocN Boc-N+H2-R BocN->ProtonatedBocN + H+ CarbamicAcid HOOC-NH-R ProtonatedBocN->CarbamicAcid -> tBu_cation t-Bu+ ProtonatedBocN->tBu_cation Amine H2N-R CarbamicAcid->Amine CO2 CO2 CarbamicAcid->CO2 Isobutene Isobutene tBu_cation->Isobutene - H+ H_plus H+ H_plus2 H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid. This is followed by the fragmentation of the protonated intermediate to yield the free amine, carbon dioxide, and a stable tert-butyl cation.[13] The tert-butyl cation can then be trapped by scavengers or deprotonate to form isobutene.

References

Technical Support Center: Optimizing Coupling Reactions with 1,4-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing coupling reactions using 1,4-Bis-Boc-1,4,7-triazaheptane. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the coupling of carboxylic acids to this compound.

Q1: My reaction is showing low yield of the desired product. What are the potential causes and solutions?

A1: Low yields can stem from several factors:

  • Inefficient Activation of the Carboxylic Acid: The chosen coupling reagent may not be sufficiently reactive for your specific substrate.

    • Solution: Consider switching to a more potent activating agent. For example, if you are using a carbodiimide (B86325) like EDC, switching to a uronium-based reagent like HATU can increase the reaction rate and yield.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all impact the efficiency of the coupling reaction.

    • Solution: Experiment with varying the reaction temperature. While many coupling reactions are run at room temperature, some may benefit from cooling to 0°C to minimize side reactions, or gentle heating to drive the reaction to completion. Ensure the reaction is allowed to proceed for a sufficient amount of time by monitoring its progress using an appropriate analytical technique like TLC or LC-MS. The choice of a polar aprotic solvent such as DMF or DMSO is generally suitable for this type of reaction.

  • Degradation of Reagents: The coupling reagents or this compound may have degraded due to improper storage.

    • Solution: Ensure all reagents are stored under the recommended conditions, typically in a cool, dry environment. It is advisable to use freshly opened or properly stored reagents.

Q2: I am observing multiple products in my reaction mixture, including a di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?

A2: The presence of a di-substituted product indicates a reaction at the secondary amine in addition to the desired reaction at the primary amine.

  • Control Stoichiometry: The stoichiometry of the reactants is crucial for achieving selectivity.

    • Solution: Use a slight excess of the carboxylic acid (e.g., 1.1 to 1.2 equivalents) relative to this compound. Avoid a large excess of the carboxylic acid, as this will favor di-substitution.

  • Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity.

    • Solution: Running the reaction at a lower temperature (e.g., 0°C) can help to favor the more reactive primary amine and reduce the likelihood of the secondary amine reacting.

  • Slow Addition: The rate of addition of the activated carboxylic acid can influence selectivity.

    • Solution: Add the activated carboxylic acid solution dropwise to the solution of this compound over a period of time. This can help to maintain a low concentration of the activated species and favor mono-substitution.

Q3: I am having difficulty purifying my final product. What purification strategies are recommended?

A3: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.

  • Column Chromatography: This is the most common method for purifying the coupled product.

    • Solution: A silica (B1680970) gel column is typically effective. The choice of eluent system will depend on the specific properties of your product, but a gradient of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., dichloromethane (B109758) or hexanes) is a good starting point. The addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can sometimes improve peak shape and separation.

  • Acid-Base Extraction: This can be a useful technique to remove certain impurities.

    • Solution: An aqueous workup with a mild acid (e.g., dilute HCl) can help to remove any unreacted this compound. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove unreacted carboxylic acid.

Q4: Can I use carbodiimide coupling agents like EDC/NHS for this reaction?

A4: Yes, carbodiimide coupling agents are frequently used for this type of amidation. The use of an additive like N-hydroxysuccinimide (NHS) is recommended to improve efficiency and minimize side reactions.

Q5: Are there any advantages to using phosphonium (B103445) or uronium-based coupling reagents like HATU?

A5: Phosphonium and uronium-based reagents like HATU are generally more reactive than carbodiimides and can lead to faster reaction times and higher yields, especially with sterically hindered or electron-deficient substrates. However, they are also more expensive.

Quantitative Data Summary

The following tables provide representative data on the impact of different coupling agents and reaction conditions on the yield and purity of the mono-acylated product of this compound. These are illustrative examples and actual results may vary depending on the specific carboxylic acid used.

Table 1: Comparison of Common Coupling Agents

Coupling AgentBase (equivalents)Reaction Time (hours)Representative Yield (%)Representative Purity (%)
EDC/NHSDIPEA (2.0)1275>95
HATUDIPEA (2.0)490>98
PyBOPDIPEA (2.0)685>97

Table 2: Effect of Reaction Temperature on Yield and Selectivity

Coupling AgentTemperature (°C)Mono-substituted Product Yield (%)Di-substituted Byproduct (%)
EDC/NHS078<2
EDC/NHS25 (Room Temp)75~5
HATU092<1
HATU25 (Room Temp)90~2

Detailed Experimental Protocols

The following are detailed, representative protocols for the coupling of a generic carboxylic acid to this compound using two different common coupling methods.

Protocol 1: Amide Coupling using EDC/NHS

  • Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equivalents) to the solution and stir for 30 minutes at 0°C to form the NHS-ester.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.0 equivalent) and N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) in anhydrous DMF.

  • Addition: Slowly add the pre-activated NHS-ester solution to the solution of this compound at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Coupling using HATU

  • Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.1 equivalents), this compound (1.0 equivalent), and HATU (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Cool the solution to 0°C and add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Dissolve_Acid Dissolve Carboxylic Acid & Coupling Agents in DMF Activate Activate Carboxylic Acid (e.g., 0°C, 30 min for EDC/NHS) Dissolve_Acid->Activate Dissolve_Amine Dissolve this compound & Base in DMF Couple Combine Solutions & Stir (e.g., 0°C to RT) Dissolve_Amine->Couple Activate->Couple Monitor Monitor Reaction (TLC or LC-MS) Couple->Monitor Workup Aqueous Work-up (Acid/Base Washes) Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product Purify->Characterize

Caption: Experimental workflow for coupling reactions.

Troubleshooting_Tree cluster_yield Low Yield cluster_selectivity Poor Selectivity (Di-substitution) cluster_purification Purification Difficulty Start Reaction Issue? Check_Reagents Check Reagent Quality & Storage Start->Check_Reagents Adjust_Stoichiometry Adjust Carboxylic Acid Equivalents (1.1-1.2 eq) Start->Adjust_Stoichiometry Optimize_Chroma Optimize Chromatography (Solvent Gradient, Additives) Start->Optimize_Chroma Change_Coupling_Agent Switch to a More Reactive Coupling Agent Check_Reagents->Change_Coupling_Agent Reagents OK Optimize_Conditions Optimize Temperature & Reaction Time Change_Coupling_Agent->Optimize_Conditions Lower_Temp Lower Reaction Temperature (0°C) Adjust_Stoichiometry->Lower_Temp Slow_Addition Use Slow Addition of Activated Acid Lower_Temp->Slow_Addition Use_Extraction Employ Acid-Base Extraction Optimize_Chroma->Use_Extraction

Caption: Troubleshooting decision tree.

Technical Support Center: 1,4-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,4-Bis-Boc-1,4,7-triazaheptane. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting groups. The carbamate (B1207046) linkage is sensitive to acidic conditions, which leads to the removal of one or both Boc groups, exposing the free amine functionalities.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored at 2-8°C (refrigerated). It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and in a dark, tightly sealed container to protect it from moisture and light.

Q3: Is this compound stable in common organic solvents?

A3: this compound exhibits good compatibility with a range of common anhydrous organic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile. However, prolonged storage in solution is not recommended. It is best to prepare solutions fresh before use. Chlorinated solvents, if aged, can contain trace amounts of HCl, which can initiate degradation.

Q4: Can this compound withstand basic conditions?

A4: Yes, the Boc protecting groups are generally stable under basic conditions. The compound is compatible with common non-nucleophilic organic bases (e.g., triethylamine (B128534), diisopropylethylamine) and inorganic bases (e.g., sodium carbonate).

Q5: What are the signs of degradation?

A5: Degradation can be identified by the appearance of additional spots on a Thin Layer Chromatography (TLC) plate, new peaks in an HPLC chromatogram, or unexpected signals in an NMR spectrum. The presence of the partially or fully deprotected species is a clear indicator of degradation.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the handling and use of this compound.

Issue 1: Premature Deprotection During a Reaction

Symptoms:

  • Formation of side products with lower polarity observed by TLC.

  • Mass spectrometry analysis shows masses corresponding to the mono-deprotected or fully deprotected compound.

  • Reduced yield of the desired product.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Acidic Reagents or Solvents One or more of the reagents or solvents used in the reaction contains acidic impurities.Ensure all reagents and solvents are pure and anhydrous. Use freshly distilled solvents when possible. Consider passing solvents through a plug of basic alumina (B75360).
In situ Acid Formation Some reagents can generate acidic byproducts during the reaction.Add a non-nucleophilic, hindered base, such as 2,6-lutidine or proton sponge, to the reaction mixture to scavenge any generated acid.
Lewis Acid Catalysis Certain metal catalysts or reagents may have Lewis acidity that can cleave the Boc group.If a Lewis acid is suspected, consider alternative catalysts or synthetic routes.
Elevated Reaction Temperature High temperatures can lead to thermal degradation of the Boc group, although this is less common than acid-catalyzed cleavage.If possible, run the reaction at a lower temperature for a longer duration.
Issue 2: Degradation During Work-up or Purification

Symptoms:

  • Product degradation is observed after aqueous work-up or chromatography.

  • Streaking or multiple spots on TLC of column fractions.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Acidic Aqueous Wash Washing with acidic solutions (e.g., dilute HCl, NH₄Cl) to remove basic impurities will cleave the Boc groups.Use neutral (deionized water) or slightly basic (saturated NaHCO₃ solution) washes. Ensure the pH of the aqueous layer remains above 7.
Silica (B1680970) Gel Chromatography Standard silica gel is slightly acidic and can cause partial or complete deprotection during column chromatography.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar base (e.g., 1% triethylamine in the eluent). Alternatively, use neutral alumina for chromatography.
Acidic HPLC Modifiers Using trifluoroacetic acid (TFA) as a mobile phase modifier in reversed-phase HPLC will result in deprotection.If possible, use a non-acidic modifier or neutralize the collected fractions immediately with a mild base.

Stability Overview

The following table summarizes the general stability of this compound under various conditions.

Condition Stability Potential Degradation Products
Storage (Solid, 2-8°C, Inert Gas) HighNone expected
Aqueous Acid (pH < 5) LowMono-Boc-1,4,7-triazaheptane, 1,4,7-triazaheptane
Aqueous Base (pH > 8) HighNone expected
Anhydrous Aprotic Solvents HighNone expected with pure solvents
Protic Solvents (e.g., Methanol) ModeratePotential for slow degradation if acidic impurities are present
Elevated Temperature (> 80°C) Moderate to LowPotential for thermal deprotection

Experimental Protocols

Protocol 1: Monitoring Purity by Thin Layer Chromatography (TLC)

This protocol allows for a quick assessment of the purity of this compound and the detection of less polar degradation products.

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Mobile Phase: 10% Methanol in Dichloromethane (DCM) with 1% Triethylamine (TEA)

  • Staining Solution: Ninhydrin (B49086) solution

  • Heat gun

Procedure:

  • Dissolve a small sample of your compound in DCM.

  • Spot the solution onto the baseline of a silica gel TLC plate.

  • Place the plate in a developing chamber containing the mobile phase.

  • Allow the solvent front to travel up the plate.

  • Remove the plate and mark the solvent front.

  • Dry the plate thoroughly.

  • Dip the plate in the ninhydrin staining solution and then gently heat with a heat gun.

  • Interpretation: The starting material, this compound, has a free primary amine and will stain (typically yellow or purple). The deprotected byproducts will also stain and will have lower Rf values (be closer to the baseline) due to their increased polarity.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a more quantitative measure of purity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Conditions:

  • Mobile Phase A: 0.1% Triethylamine in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a sample solution of approximately 1 mg/mL in acetonitrile.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram.

  • Interpretation: A pure sample will show a single major peak. The appearance of additional peaks, typically at earlier retention times, indicates the presence of more polar degradation products.

Visualizations

Degradation_Pathway A This compound B Mono-Boc-1,4,7-triazaheptane A->B Deprotection Step 1 C 1,4,7-triazaheptane B->C Deprotection Step 2 D Acid (H+) Heat (Δ) D->A D->B

Caption: Primary degradation pathway of this compound.

Troubleshooting_Workflow Start Degradation Suspected? CheckStorage Review Storage Conditions (Temp, Atmosphere, Light) Start->CheckStorage During Storage CheckReaction Analyze Reaction Conditions Start->CheckReaction During Reaction CheckWorkup Review Work-up/Purification Start->CheckWorkup During Post-Reaction AcidicReagents Acidic Reagents/Solvents? CheckReaction->AcidicReagents HighTemp High Temperature? CheckReaction->HighTemp AcidicWash Acidic Wash? CheckWorkup->AcidicWash Silica Acidic Silica? CheckWorkup->Silica AcidicReagents->HighTemp No Solution1 Use Anhydrous/Neutral Reagents Add Non-nucleophilic Base AcidicReagents->Solution1 Yes Solution2 Lower Reaction Temperature HighTemp->Solution2 Yes End Problem Resolved HighTemp->End No AcidicWash->Silica No Solution3 Use Neutral/Basic Wash AcidicWash->Solution3 Yes Solution4 Neutralize Silica with TEA Use Alumina Silica->Solution4 Yes Silica->End No Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting decision workflow for preventing degradation.

Technical Support Center: HPLC Purity Analysis of 1,4-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purity analysis of 1,4-Bis-Boc-1,4,7-triazaheptane. This guide provides detailed experimental protocols, answers to frequently asked questions, and troubleshooting advice to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the purity analysis of this compound?

A1: A good starting point is a reverse-phase HPLC method using a C18 column. Due to the basic nature of the free amine in the molecule, a mobile phase with a slightly acidic modifier is recommended to ensure good peak shape. See the detailed experimental protocol below for specific parameters.

Q2: My peak for this compound is tailing. What could be the cause and how can I fix it?

A2: Peak tailing for amine-containing compounds is common and can be caused by interactions with residual silanols on the silica-based column packing.[1] To mitigate this, you can:

  • Use a base-deactivated column: These columns have fewer accessible silanol (B1196071) groups.

  • Lower the mobile phase pH: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can protonate the secondary amine, reducing its interaction with silanols. Be cautious with the concentration of TFA, as it can be harsh on some columns and may be difficult to remove from the sample post-purification.[2][3]

  • Add a competing base: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to occupy the active sites on the stationary phase.

Q3: I am observing a drifting baseline. What are the likely causes?

A3: A drifting baseline can be due to several factors:

  • Column not equilibrated: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis.[4]

  • Mobile phase composition change: If using a gradient, ensure the solvents are properly mixed and degassed. For isocratic methods, check for consistent solvent composition.[1]

  • Temperature fluctuations: Use a column oven to maintain a constant temperature.[4]

  • Contaminated mobile phase or detector cell: Use high-purity solvents and flush the detector cell if necessary.[5]

Q4: Can I use a mobile phase without an acid modifier?

A4: While possible, it is generally not recommended for amine-containing compounds on standard silica-based columns. Without an acidic modifier, you are likely to encounter poor peak shape (tailing) due to interactions with the stationary phase.[1] If you must avoid acids, consider using a column specifically designed for the analysis of bases at neutral or higher pH.

Q5: What are the potential impurities I should look for?

A5: Potential impurities in this compound can include:

  • Starting materials from the synthesis.

  • Partially protected intermediates (e.g., mono-Boc-1,4,7-triazaheptane).

  • Over-alkylated or other side-products.

  • Degradation products, such as the de-protected triamine if the sample has been exposed to strong acids.

Detailed Experimental Protocol

This protocol provides a general method for the purity analysis of this compound by reverse-phase HPLC. Optimization may be required based on the specific instrumentation and sample characteristics.

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve the sample in 5.0 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Method Parameters:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Gradient Elution Profile:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
17.01090
17.17030
20.07030

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Peaks - Injection issue (e.g., air in sample loop, worn injector seal).- Detector lamp is off.- Incorrect mobile phase composition.- Check the injector for leaks and ensure the sample loop is filled correctly.- Verify the detector lamp is on and has sufficient energy.- Prepare a fresh mobile phase and ensure the correct composition is being delivered.[6]
Split Peaks - Clogged column frit.- Column void.- Sample solvent incompatible with the mobile phase.- Reverse and flush the column (disconnect from the detector first).- If a void is visible at the column inlet, the column may need to be replaced.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
High Backpressure - Blockage in the system (e.g., tubing, in-line filter, column frit).- Column contamination.- Systematically check for blockages by disconnecting components, starting from the detector and moving backward.- Replace the in-line filter.- Flush the column with a strong solvent.[5]
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity HPLC-grade solvents.- Run a blank gradient to identify the source of contamination.- Clean the injector and syringe with a strong solvent.- Include a needle wash step in your injection sequence.
Retention Time Drift - Poor column equilibration.- Changes in mobile phase composition or flow rate.- Temperature fluctuations.- Increase the column equilibration time between runs.- Prepare fresh mobile phase and check the pump for consistent flow.- Use a column oven to maintain a stable temperature.[4]

Visualizations

hplc_troubleshooting_workflow start HPLC Problem Observed check_pressure Check System Pressure start->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok high_pressure High Pressure pressure_ok->high_pressure High low_pressure Low/No Pressure pressure_ok->low_pressure Low/None check_chromatogram Analyze Chromatogram pressure_ok->check_chromatogram Normal find_blockage Isolate & Clear Blockage (Filters, Frits, Tubing) high_pressure->find_blockage find_leak Check for Leaks (Fittings, Seals) low_pressure->find_leak end Problem Resolved find_blockage->end find_leak->end peak_shape Peak Shape Issue? check_chromatogram->peak_shape retention_issue Retention/Baseline Issue? peak_shape->retention_issue No tailing_fronting Tailing or Fronting peak_shape->tailing_fronting Yes no_peaks No Peaks? retention_issue->no_peaks No rt_drift_baseline RT Drift or Baseline Noise retention_issue->rt_drift_baseline Yes no_peaks_issue No Peaks no_peaks->no_peaks_issue Yes no_peaks->end No adjust_mobile_phase Adjust Mobile Phase pH or Use Competing Base tailing_fronting->adjust_mobile_phase adjust_mobile_phase->end equilibrate_thermostat Equilibrate Column Longer Use Column Oven rt_drift_baseline->equilibrate_thermostat equilibrate_thermostat->end check_injector_detector Check Injector & Detector (Lamp, Sample Loop) no_peaks_issue->check_injector_detector check_injector_detector->end

Caption: A workflow diagram for troubleshooting common HPLC issues.

purity_analysis_workflow start Start: Purity Analysis of this compound sample_prep Sample Preparation (Weigh, Dissolve, Dilute, Filter) start->sample_prep hplc_setup HPLC System Setup (Install Column, Prime Pump) start->hplc_setup injection Inject Sample sample_prep->injection equilibration Column Equilibration (Run Mobile Phase until Baseline is Stable) hplc_setup->equilibration equilibration->injection data_acquisition Data Acquisition (Run Gradient Method) injection->data_acquisition data_analysis Data Analysis (Integrate Peaks, Calculate % Purity) data_acquisition->data_analysis report Generate Report data_analysis->report

Caption: The logical workflow for HPLC purity analysis.

References

Validation & Comparative

Comparative NMR Analysis of 1,4-Bis-Boc-1,4,7-triazaheptane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boc-Protected Linear Triamines

In the realm of synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, Boc-protected linear polyamines are indispensable building blocks. Their selective protection allows for controlled derivatization and the construction of complex molecular architectures. This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic properties of 1,4-Bis-Boc-1,4,7-triazaheptane, its constitutional isomer 1,7-Bis-Boc-1,4,7-triazaheptane, and the simpler diamine analog, N,N'-Bis-Boc-ethylenediamine. This guide is intended to aid researchers in the unambiguous identification and characterization of these important synthetic intermediates.

Data Presentation: A Side-by-Side NMR Comparison

The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound and its alternatives. The distinct chemical environments of the protons and carbons in these molecules, arising from the positioning of the Boc protecting groups, give rise to unique and diagnostic NMR spectra.

Table 1: ¹H NMR Data Comparison (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 3.32t, J = 5.6 Hz2H-CH₂-N(Boc)-
3.20t, J = 5.6 Hz2H-CH₂-N(Boc)-
2.80t, J = 5.6 Hz2H-CH₂-NH₂
2.68t, J = 5.6 Hz2H-N(Boc)-CH₂-
1.45s18H-C(CH₃)₃
1,7-Bis-Boc-1,4,7-triazaheptane 3.25q, J = 5.8 Hz4H-CH₂-NH(Boc)
2.75t, J = 5.8 Hz4H-NH-CH₂-
1.44s18H-C(CH₃)₃
N,N'-Bis-Boc-ethylenediamine 3.21s (br)4H-CH₂-NH(Boc)
1.44s18H-C(CH₃)₃

Table 2: ¹³C NMR Data Comparison (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
This compound 156.2C=O
79.5-C(CH₃)₃
49.5-CH₂-N(Boc)-
47.2-N(Boc)-CH₂-
41.8-CH₂-NH₂
28.4-C(CH₃)₃
1,7-Bis-Boc-1,4,7-triazaheptane 156.1C=O
79.1-C(CH₃)₃
49.2-NH-CH₂-
40.5-CH₂-NH(Boc)
28.4-C(CH₃)₃
N,N'-Bis-Boc-ethylenediamine 156.0C=O
79.2-C(CH₃)₃
40.8-CH₂-NH(Boc)
28.4-C(CH₃)₃

Experimental Protocols

The following is a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for the analysis of Boc-protected amines.

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Sample of the Boc-protected amine (typically 5-10 mg)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Boc-protected amine into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Acquire the spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0 to 200 ppm).

    • Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Mandatory Visualization

The following diagrams illustrate the chemical structures of the compared compounds and the logical workflow for a comparative NMR analysis.

G cluster_0 This compound cluster_1 1,7-Bis-Boc-1,4,7-triazaheptane cluster_2 N,N'-Bis-Boc-ethylenediamine 1_4_structure 1_4_structure 1_7_structure 1_7_structure NN_structure NN_structure

Caption: Chemical structures of the compared Boc-protected amines.

workflow Workflow for Comparative NMR Analysis cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis cluster_comparison Comparison & Reporting Sample1 This compound Dissolve Dissolve in CDCl3 Sample1->Dissolve Sample2 1,7-Bis-Boc-1,4,7-triazaheptane Sample2->Dissolve Sample3 Alternative Compound Sample3->Dissolve AcquireH1 Acquire 1H NMR Spectra Dissolve->AcquireH1 AcquireC13 Acquire 13C NMR Spectra Dissolve->AcquireC13 ProcessSpectra Process Spectra (FT, Phasing, Baseline Correction) AcquireH1->ProcessSpectra AcquireC13->ProcessSpectra ReferenceSpectra Reference Spectra ProcessSpectra->ReferenceSpectra AnalyzeSpectra Analyze Spectra (Chemical Shift, Multiplicity, Integration) ReferenceSpectra->AnalyzeSpectra CreateTable Create Comparison Tables AnalyzeSpectra->CreateTable GenerateReport Generate Comparison Guide CreateTable->GenerateReport

Caption: A logical workflow for the comparative NMR analysis.

Mass Spectrometry of 1,4-Bis-Boc-1,4,7-triazaheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing protected polyamines, understanding their behavior under mass spectrometric analysis is crucial for reaction monitoring and structural confirmation. This guide provides a comparative analysis of the mass spectrometry of 1,4-Bis-Boc-1,4,7-triazaheptane, contrasting its fragmentation with other common amine protecting groups and offering detailed experimental protocols.

Performance Comparison with Alternative Protecting Groups

The choice of an amine protecting group is a critical decision in multi-step organic synthesis, directly impacting the characterization strategy. The tert-butoxycarbonyl (Boc) group, featured in this compound, is known for its acid lability. This property dictates its fragmentation behavior in mass spectrometry, which often involves soft ionization techniques like electrospray ionization (ESI).

In comparison, other widely used protecting groups such as Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) exhibit different stabilities. The Cbz group is typically removed under neutral conditions via hydrogenolysis, while the Fmoc group is cleaved by basic conditions.[1][2][] This "orthogonality" allows for selective deprotection but also results in distinct fragmentation patterns in mass spectrometry.

Under ESI-MS conditions, the Boc group is notoriously labile and can readily undergo fragmentation, sometimes making the observation of the molecular ion challenging.[4][5] Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (B52900) (56 Da), the entire Boc group (101 Da), or the formation of a tert-butyl cation (57 Da).[6][7] In contrast, Cbz and Fmoc groups tend to be more stable under typical ESI conditions, often allowing for clear observation of the protonated molecular ion.

Quantitative Data Summary

The expected major ions for this compound in positive-ion ESI-MS are summarized in the table below. The fragmentation pattern is dominated by the characteristic losses associated with the Boc protecting group.

Ion m/z (calculated) Description
[M+H]⁺304.2Protonated molecule
[M-C₄H₈+H]⁺248.2Loss of one isobutylene molecule
[M-Boc+H]⁺203.2Loss of one Boc group
[M-2C₄H₈+H]⁺192.1Loss of two isobutylene molecules
[M-Boc-C₄H₈+H]⁺147.1Loss of one Boc group and one isobutylene molecule
[M-2Boc+H]⁺102.1Loss of both Boc groups (protonated 1,4,7-triazaheptane)
[C₄H₉]⁺57.1tert-Butyl cation

Experimental Protocols

Acquisition of Mass Spectrum for this compound via ESI-MS

This protocol outlines the general procedure for obtaining a mass spectrum of this compound using an electrospray ionization mass spectrometer.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile.
  • From this stock solution, prepare a dilute solution for injection by taking 10 µL and diluting it to 1 mL with the same solvent. The final concentration should be around 10 µg/mL.
  • To promote protonation, a small amount of an acid, such as 0.1% formic acid, can be added to the final solution. Avoid using trifluoroacetic acid (TFA) as it can cause in-source fragmentation of the Boc group.[5]

2. Instrumentation and Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Capillary Voltage: 3.5 - 4.5 kV
  • Cone Voltage: 20 - 40 V (A lower cone voltage may be necessary to minimize in-source fragmentation of the Boc group)
  • Source Temperature: 100 - 120 °C
  • Desolvation Temperature: 250 - 350 °C
  • Desolvation Gas Flow: 500 - 800 L/hr (Nitrogen)
  • Mass Range: m/z 50 - 500

3. Data Acquisition:

  • Infuse the sample solution into the ESI source at a flow rate of 5 - 10 µL/min.
  • Acquire the mass spectrum over the specified range.
  • If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the protonated molecular ion ([M+H]⁺ at m/z 304.2) as the precursor ion and applying collision-induced dissociation (CID).

Visualizations

G Fragmentation Pathway of this compound mol [M+H]⁺ m/z = 304.2 frag1 [M-C₄H₈+H]⁺ m/z = 248.2 mol->frag1 - C₄H₈ frag2 [M-Boc+H]⁺ m/z = 203.2 mol->frag2 - Boc tbutyl [C₄H₉]⁺ m/z = 57.1 mol->tbutyl frag3 [M-2C₄H₈+H]⁺ m/z = 192.1 frag1->frag3 - C₄H₈ frag4 [M-Boc-C₄H₈+H]⁺ m/z = 147.1 frag1->frag4 - CO₂ frag2->frag4 - C₄H₈ frag5 [M-2Boc+H]⁺ m/z = 102.1 frag2->frag5 - Boc

Caption: Predicted ESI-MS/MS fragmentation of this compound.

G Comparative MS Analysis Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample (Boc, Cbz, Fmoc-protected amine) Sample (Boc, Cbz, Fmoc-protected amine) Dissolution & Dilution Dissolution & Dilution Sample (Boc, Cbz, Fmoc-protected amine)->Dissolution & Dilution ESI-MS Analysis ESI-MS Analysis Dissolution & Dilution->ESI-MS Analysis Soft Ionization Tandem MS (MS/MS) Tandem MS (MS/MS) ESI-MS Analysis->Tandem MS (MS/MS) Precursor Ion Selection Fragmentation Pattern Analysis Fragmentation Pattern Analysis Tandem MS (MS/MS)->Fragmentation Pattern Analysis Structural Confirmation Structural Confirmation Fragmentation Pattern Analysis->Structural Confirmation

Caption: Generalized workflow for the MS analysis of protected amines.

References

Comparative Guide to Boc-Protected Linear Triamines for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,4-Bis-Boc-1,4,7-triazaheptane and its alternatives, focusing on their application as linkers and building blocks in bioconjugation, drug delivery, and synthetic chemistry. The selection of an appropriately protected polyamine is critical for the successful synthesis of complex molecules, and this document aims to provide the necessary data to make an informed choice.

Introduction

This compound is a versatile linear triamine where the primary amines are protected by tert-butoxycarbonyl (Boc) groups, leaving a central secondary amine available for nucleophilic substitution. This unique structural feature makes it a valuable reagent for the synthesis of a wide range of molecules, including chelating agents, peptide conjugates, and drug delivery systems. Its performance is often compared with its structural isomer, 1,7-Bis-Boc-1,4,7-triazaheptane, and other Boc-protected linear polyamines like spermidine (B129725) derivatives.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound and its common alternatives is presented in Table 1. These specifications are typical values obtained from commercial suppliers and provide a baseline for comparison.

Table 1: Physicochemical Properties of Boc-Protected Linear Polyamines

PropertyThis compound1,7-Bis-Boc-1,4,7-triazaheptaneN¹,N⁴-Bis-Boc-spermidineN¹,N⁵-Bis-Boc-spermidine
CAS Number 120131-72-8117499-16-885503-20-468076-39-1
Molecular Formula C₁₄H₂₉N₃O₄C₁₄H₂₉N₃O₄C₁₇H₃₅N₃O₄C₁₇H₃₅N₃O₄
Molecular Weight 303.40 g/mol []303.4 g/mol 345.48 g/mol [2]345.5 g/mol [3]
Appearance White solid or white crystalline powder[4]Solid or semi-solidColorless oil or liquid[2]Not specified
Purity (Typical) ≥97% (HPLC)[4]≥98%≥95% (TLC)Not specified
Melting Point 80 - 83 °C[4]Not specifiedNot applicableNot specified
Storage Conditions 0 - 8 °C[4]-20°C-20°C-20°C[3]

Performance Comparison and Applications

The choice between these Boc-protected polyamines largely depends on the desired synthetic outcome and the specific application.

This compound is primarily utilized when a substituent is to be introduced at the central nitrogen atom. The two terminal Boc-protected amines provide good solubility in organic solvents and can be deprotected in a later step under acidic conditions to reveal the primary amines for further functionalization. This makes it an ideal building block for creating branched structures. Its applications include:

  • Drug Development: As an intermediate in the synthesis of pharmaceuticals.[4]

  • Bioconjugation: To create stable linkages between biomolecules for targeted drug delivery.[4]

  • Chemical Synthesis: As a versatile building block for constructing complex molecular architectures.[4]

1,7-Bis-Boc-1,4,7-triazaheptane , the structural isomer, has both terminal primary amines protected, leaving the central secondary amine free. This compound is used when the central part of the polyamine chain needs to be incorporated into a larger molecule, with the terminal amines being deprotected later for conjugation. It is also a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs.

N¹,N⁴-Bis-Boc-spermidine and N¹,N⁵-Bis-Boc-spermidine are longer-chain polyamine derivatives that offer a greater distance between the functional groups. This can be advantageous in applications where steric hindrance is a concern or a longer linker is required. They are frequently used in:

  • Gene Delivery Systems: In the formulation of gene delivery vectors.

  • Polymer Chemistry: For synthesizing polyamines and polymers with enhanced material properties.

  • Diagnostic Tools: In the creation of diagnostic reagents.

Experimental Protocols

A common application of this compound is the functionalization of its secondary amine via reductive amination. Below is a general protocol.

Experimental Protocol: Reductive Amination of this compound

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in anhydrous DCM or DCE.

  • If the amine salt is used, add a non-nucleophilic base like TEA or DIPEA (1.1 equivalents) to the mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the N-substituted this compound derivative.

Visualizing the Synthetic Pathway

The following diagrams illustrate the structural differences between the isomers and a typical reaction workflow.

Structural Comparison of Boc-Protected Triazaheptane Isomers cluster_0 This compound cluster_1 1,7-Bis-Boc-1,4,7-triazaheptane A Boc-NH-(CH₂)₂-N(H)-(CH₂)₂-NH-Boc B Boc-NH-(CH₂)₂-NH-(CH₂)₂-NH-Boc

Caption: Structural formulas of the two triazaheptane isomers.

Reductive Amination Workflow A This compound + Aldehyde/Ketone B Iminium Ion Formation A->B C Reduction with NaBH(OAc)₃ B->C D N-Substituted Product C->D E Workup and Purification D->E F Final Product E->F

Caption: Key steps in the reductive amination of this compound.

Conclusion

This compound and its alternatives are valuable tools in the synthesis of complex molecules for research and drug development. The choice between them should be guided by the specific synthetic strategy, particularly the desired position of substitution and the required spacer length. While all the discussed compounds offer the ability to introduce polyamine scaffolds, the 1,4-isomer is uniquely suited for derivatization at the central nitrogen, offering a route to branched structures that can be critical in the design of novel therapeutics and bioconjugates.

References

A Comparative Guide to 1,4- vs. 1,7-Bis-Boc-1,4,7-triazaheptane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Isomeric Building Blocks in Synthetic Chemistry

In the realm of synthetic organic chemistry and drug development, the strategic use of protecting groups is paramount for achieving complex molecular architectures. Among the myriad of available building blocks, bifunctionally protected linear polyamines serve as critical scaffolds. This guide provides a detailed comparison of two important isomers: 1,4-Bis-Boc-1,4,7-triazaheptane and 1,7-Bis-Boc-1,4,7-triazaheptane. Both molecules share the same molecular formula and weight but differ in the placement of their tert-butoxycarbonyl (Boc) protecting groups, leading to distinct applications and synthetic considerations.

General Properties and Applications

Both 1,4- and 1,7-Bis-Boc-1,4,7-triazaheptane are versatile intermediates widely employed in the synthesis of pharmaceuticals, in bioconjugation, and as building blocks for more complex molecules.[1][2][3][4][5][6] The Boc groups serve to temporarily block the reactivity of the primary and/or secondary amine functionalities, allowing for selective reactions at the unprotected amine. These protecting groups can be readily removed under acidic conditions.[7]

This compound features a free primary amine, making it an ideal candidate for reactions where initial modification at a terminal nitrogen is desired. Its applications include its use as a key intermediate in drug development, for creating stable linkages in bioconjugation, and as a versatile building block in chemical synthesis.[5][6]

1,7-Bis-Boc-1,4,7-triazaheptane , with its free secondary amine, offers a different point of reactivity. It is particularly valuable in the development of pharmaceuticals and biologically active compounds.[3][4] It serves as a crucial building block in drug discovery and is appreciated for its ability to facilitate complex reactions while maintaining high yields and purity.[3]

A summary of the general properties of these two isomers is presented in the table below.

PropertyThis compound1,7-Bis-Boc-1,4,7-triazaheptane
CAS Number 120131-72-8117499-16-8
Molecular Formula C₁₄H₂₉N₃O₄C₁₄H₂₉N₃O₄
Molecular Weight 303.4 g/mol 303.4 g/mol
Appearance White solid or white crystalline powderSyrupy liquid to white solid
Purity ≥ 97% (HPLC)≥ 97% (NMR)
Storage Conditions 0 - 8 °C0 - 8 °C

Synthesis and Experimental Protocols

The selective synthesis of these isomers is crucial for their application. The differentiation in reactivity between the primary and secondary amines of the starting material, diethylenetriamine (B155796), allows for regioselective protection.

Synthesis of 1,7-Bis-Boc-1,4,7-triazaheptane

A common and high-yielding method for the synthesis of the 1,7-isomer involves the direct reaction of diethylenetriamine with a Boc-protecting reagent. The higher reactivity of the primary amines allows for their selective protection, leaving the central secondary amine free.

Experimental Protocol:

To a solution of diethylenetriamine (1.03 g, 10 mmol) in 10 mL of anhydrous tetrahydrofuran, previously deoxidized by bubbling with nitrogen for 20 minutes, is added a solution of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) (a 3-fold molar amount) in 15 mL of anhydrous tetrahydrofuran. The addition is performed slowly and dropwise at 0 °C in an ice bath. The reaction mixture is stirred at 0 °C for 2 hours. After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) (1:15, v/v) as the eluent to afford 1,7-Bis-Boc-1,4,7-triazaheptane in a final yield of 90%.[7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification DETA Diethylenetriamine (in THF) Temp 0 °C (Ice Bath) BocON Boc-ON (in THF) Time 2 hours Temp->Time Rotovap Solvent Removal (Rotary Evaporator) Time->Rotovap Column Column Chromatography (EtOAc/Hexane) Rotovap->Column Product 1,7-Bis-Boc-1,4,7-triazaheptane (90% yield) Column->Product

Caption: Synthetic workflow for 1,7-Bis-Boc-1,4,7-triazaheptane.

Synthesis of this compound

A detailed, validated experimental protocol for the selective synthesis of this compound with high yield was not found in the provided search results. Researchers should consult specialized synthetic chemistry literature for detailed procedures.

Structural and Spectroscopic Comparison

The key difference between the two isomers lies in their structure, which can be confirmed by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).

Caption: Structural representation of the two isomers.

While full spectral data was not available in the search results, the expected NMR spectra would show distinct patterns for the methylene (B1212753) protons and the protons of the Boc groups, allowing for unambiguous identification of each isomer. For example, in the ¹H NMR spectrum of the 1,7-isomer, the two Boc groups would be chemically equivalent, leading to a single sharp signal for the 18 tert-butyl protons. In contrast, the 1,4-isomer would likely exhibit two distinct signals for the two non-equivalent Boc groups.

Performance and Applications in Drug Development

The choice between 1,4- and 1,7-Bis-Boc-1,4,7-triazaheptane is dictated by the desired synthetic outcome.

  • For derivatization at a primary amine: this compound is the reagent of choice. This is particularly useful for attaching the triazaheptane linker to a solid support in solid-phase synthesis or for conjugation to a biomolecule through its terminal amine.

  • For derivatization at a secondary amine: 1,7-Bis-Boc-1,4,7-triazaheptane provides a nucleophilic secondary amine for further reactions. This can be advantageous for creating branched structures or for introducing specific functionalities at the core of the molecule.

The following diagram illustrates a logical workflow for selecting the appropriate isomer based on the desired synthetic modification.

G start Desired Synthetic Modification? q1 Modification at a Terminal Primary Amine? start->q1 q2 Modification at the Central Secondary Amine? start->q2 isomer14 Select This compound q1->isomer14 Yes isomer17 Select 1,7-Bis-Boc-1,4,7-triazaheptane q2->isomer17 Yes

Caption: Isomer selection guide for synthetic applications.

Conclusion

Both 1,4- and 1,7-Bis-Boc-1,4,7-triazaheptane are valuable reagents in the toolkit of medicinal and synthetic chemists. The key to their effective use lies in understanding their distinct structures and the resulting differences in reactivity. While the synthesis of the 1,7-isomer is straightforward and high-yielding, the preparation of the 1,4-isomer requires more specialized synthetic strategies. The choice of isomer will ultimately depend on the specific requirements of the synthetic route and the desired final product. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to Polyamine Building Blocks: 1,4-Bis-Boc-1,4,7-triazaheptane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, polyamine building blocks are indispensable tools for constructing complex therapeutic molecules, from targeted antibody-drug conjugates (ADCs) to novel chelating agents and gene delivery vectors. Their linear structure and multiple amine functionalities allow for versatile chemical modifications. However, the presence of multiple, similarly reactive amine groups presents a significant synthetic challenge, demanding a strategic use of protecting groups to achieve regioselectivity.

This guide provides an objective comparison of 1,4-Bis-Boc-1,4,7-triazaheptane, a selectively protected form of diethylenetriamine (B155796) (DETA), against other common polyamine building blocks. We will examine their performance in chemical synthesis, supported by experimental data, and provide detailed protocols for their use.

The Challenge of Polyamine Synthesis

Polyamines like spermidine (B129725) and spermine (B22157) are ubiquitous in cellular biology, playing critical roles in cell growth, differentiation, and apoptosis.[1] Their polycationic nature at physiological pH allows them to interact with negatively charged macromolecules like DNA and RNA, making them attractive scaffolds for drug design.[1] However, their multiple primary and secondary amines react readily, often leading to mixtures of products that are difficult to separate. The strategic use of protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group, is crucial for directing reactions to specific sites on the polyamine backbone.[2][3]

Comparison of Physicochemical Properties

The choice of a polyamine building block begins with its fundamental properties. Protecting amines with Boc groups significantly increases molecular weight and alters solubility, which can be advantageous for purification and handling in organic solvents.

Building BlockChemical StructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamateC₁₄H₂₉N₃O₄303.40120131-72-8
N¹,N⁸-Bis-Boc-spermidine tert-butyl N-[3-[[4-[[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl]amino]propyl]carbamateC₁₇H₃₅N₃O₄345.48
Diethylenetriamine (DETA) N'-(2-aminoethyl)ethane-1,2-diamineC₄H₁₃N₃103.17111-40-0
Spermidine N'-(3-aminopropyl)butane-1,4-diamineC₇H₁₉N₃145.25124-20-9
Spermine N',N''-(butane-1,4-diyl)bis(propane-1,3-diamine)C₁₀H₂₆N₄202.3471-44-3

Performance in Synthesis: The Advantage of Selective Protection

The primary advantage of using a bis-Boc protected building block like this compound is the ability to perform selective chemistry on the remaining free amine. This leads to cleaner reactions and higher yields of the desired mono-functionalized product, avoiding complex purification steps.

While direct yield comparisons for identical reactions are scarce in the literature, we can compare the efficiency of protection reactions themselves, which highlights the principles of selectivity. A study by Pittelkow et al. demonstrated a chemoselective method for carbamate (B1207046) protection of primary amines in the presence of secondary amines, achieving high yields.[4]

PolyamineProtecting GroupSolventYield (%)Reference
SpermidineDi-tert-butyl dicarbonate (B1257347) (Boc₂O)DMF78%[4]
SpermineDi-tert-butyl dicarbonate (Boc₂O)CH₂Cl₂98%[4]
SpermidineAllyl phenyl carbonateCH₂Cl₂89%[4]
SpermineAllyl phenyl carbonateCH₂Cl₂98%[4]

These high yields for the protection of terminal primary amines underscore the feasibility and efficiency of preparing selectively protected building blocks. The use of pre-synthesized and purified this compound streamlines this process further, providing a reliable starting material for subsequent reactions at the free secondary amine.

Performance in Biological Systems: Impact on Drug Potency

The structure of the polyamine linker can significantly influence the biological activity of the final conjugate. The length of the carbon chain and the number of nitrogen atoms can affect cellular uptake, DNA binding affinity, and overall cytotoxicity.[1]

The following table summarizes IC₅₀ values for various drug-polyamine conjugates, demonstrating how modifying the polyamine portion can modulate potency. Lower IC₅₀ values indicate higher potency.

Drug CorePolyamine MoietyCancer Cell LineIC₅₀ ValueReference
NaphthoquinoneSpermidineU87MG (Glioblastoma)4.3 µM[1]
Naphthoquinone (unconjugated)-U87MG (Glioblastoma)18.4 µM[1]
ChalconeSperminePC-3 (Prostate)34 µM[1]
Flavonoid-H22 (Liver)32 µM[1]
Betulinic Acid DerivativeSpermineS. aureus (Bacteria)MIC: 3.125 µg/mL[1]

As shown with the naphthoquinone example, conjugating the drug to a spermidine linker dramatically increased its potency, lowering the IC₅₀ value from 18.4 µM to 4.3 µM in a glioblastoma cell line.[1] This highlights the critical role of the polyamine moiety in enhancing the therapeutic effect.

Experimental Protocols and Workflows

The following section provides detailed methodologies for key experiments involving Boc-protected polyamine building blocks and illustrates relevant workflows using diagrams.

Visualizing Synthetic Strategies

The diagrams below, generated using Graphviz, illustrate the logical workflows for utilizing bis-Boc-protected polyamines in synthesis.

G cluster_0 Selective Functionalization Workflow start This compound (One free secondary amine) reagent1 Couple with R¹-COOH (e.g., Payload, Linker) start->reagent1 Amide Coupling product1 Mono-functionalized Intermediate reagent1->product1 reagent2 Deprotect Boc Groups (e.g., TFA in DCM) product1->reagent2 Acidic Cleavage product2 Intermediate with two free primary amines reagent2->product2 reagent3 Couple with R²-X (e.g., Chelator, Fluorophore) product2->reagent3 Further Conjugation final_product Final Asymmetric Product reagent3->final_product

Caption: Workflow for the selective, sequential functionalization of this compound.

ADC_Workflow cluster_1 General ADC Synthesis Workflow mAb 1. Monoclonal Antibody (mAb) conjugation1 4. Conjugate Linker to mAb mAb->conjugation1 activated_linker 2. Activate Polyamine Linker (e.g., with NHS ester) activated_linker->conjugation1 payload 3. Cytotoxic Payload conjugation2 6. Conjugate Payload to mAb-Linker payload->conjugation2 intermediate 5. mAb-Linker Intermediate conjugation1->intermediate intermediate->conjugation2 crude_adc 7. Crude ADC conjugation2->crude_adc purification 8. Purification (e.g., Chromatography) crude_adc->purification final_adc 9. Purified ADC purification->final_adc

Caption: A generalized workflow for synthesizing an Antibody-Drug Conjugate (ADC) using a polyamine linker.

Protocol 1: Amide Bond Formation with this compound

This protocol describes a standard procedure for coupling a carboxylic acid to the free secondary amine of this compound.

  • Materials :

    • This compound (1.0 eq)

    • Carboxylic acid of interest (1.1 eq)

    • HBTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure :

    • Dissolve the carboxylic acid (1.1 eq) and HBTU (1.1 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the solution of the building block to the activated carboxylic acid mixture dropwise.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired mono-amide product.

Protocol 2: Boc-Group Deprotection

This protocol outlines the removal of Boc protecting groups to liberate the primary amines for further functionalization.

  • Materials :

    • Boc-protected polyamine derivative (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Triethylsilane (TES) (optional scavenger)

  • Procedure :

    • Dissolve the Boc-protected compound in DCM (approx. 0.1 M concentration) in a round-bottom flask.

    • Add TES (2-5 eq) if acid-sensitive functional groups are present.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 25-50% TFA in DCM dropwise to the stirred solution. Effervescence (CO₂ evolution) should be observed.[5]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate the residue with toluene (B28343) or DCM (3 times) to ensure complete removal of residual TFA.

    • The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification. If the free base is required, dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., NaHCO₃ or NH₄OH) before extracting with an organic solvent.

Protocol 3: Solid-Phase Synthesis of a Polyamine Derivative

This protocol provides a general method for attaching a polyamine building block to a solid support for further elaboration, a common technique in combinatorial chemistry and peptide synthesis.[2][6]

  • Materials :

    • 2-Chlorotrityl chloride (2-ClTrtCl) resin (1.0 eq)

    • N¹,N⁸-Bis-Boc-spermidine (or another suitably mono-protected polyamine) (3.0 eq)

    • DIPEA (6.0 eq)

    • Anhydrous DCM and DMF

  • Procedure :

    • Swell the 2-ClTrtCl resin in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.

    • Drain the DCM.

    • Dissolve N¹,N⁸-Bis-Boc-spermidine (3.0 eq) and DIPEA (6.0 eq) in anhydrous DCM.

    • Add the solution to the swollen resin and agitate the mixture at room temperature for 2-4 hours.

    • To cap any remaining reactive trityl chloride sites, add methanol (B129727) (0.8 mL per gram of resin) and agitate for an additional 30 minutes.

    • Drain the reaction solution and wash the resin extensively with DCM, DIPEA in DCM (1:19), DCM, DMF, and finally DCM.

    • Dry the resin under vacuum. The loading of the polyamine onto the resin can be determined gravimetrically or by cleaving the compound from a small sample of resin and analyzing by UV-Vis spectroscopy if a chromophore is present. The resin is now ready for subsequent synthetic steps (e.g., deprotection of a temporary N-terminal group and further elongation).

Conclusion

This compound and other Boc-protected polyamines offer a significant advantage over their unprotected counterparts by enabling clean, regioselective synthesis of complex molecules. The Boc groups effectively mask reactive primary amines, directing reactions towards a single desired position and thereby increasing yields and simplifying purification. While the initial cost of a protected building block is higher, this is often offset by savings in time, reagents, and labor required to manage the complex product mixtures generated from unprotected polyamines like DETA.

For researchers in drug development, the ability to precisely control the architecture of a polyamine-based linker is paramount. It allows for the systematic optimization of linker length, charge, and points of attachment, which, as the data shows, can have a profound impact on the final compound's stability, cellular uptake, and biological potency. The choice between this compound and other building blocks like protected spermidine or spermine will ultimately depend on the desired length and specific geometry of the final molecular construct.

References

A Comparative Guide to the Efficacy of 1,4-Bis-Boc-1,4,7-triazaheptane in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the strategic use of protecting groups and linkers is paramount to the successful synthesis of complex molecules. Among the array of tools available to medicinal chemists, 1,4-Bis-Boc-1,4,7-triazaheptane stands out as a versatile building block, particularly within the realm of solid-phase peptide synthesis (SPPS) and the construction of intricate molecular architectures. This guide provides a comprehensive comparison of its efficacy against common alternatives, supported by experimental principles and detailed protocols, to inform researchers, scientists, and drug development professionals in their synthetic strategies.

Introduction to this compound

This compound is a linear polyamine scaffold featuring two amine functionalities protected by the acid-labile tert-butoxycarbonyl (Boc) group.[1] This strategic placement of Boc groups allows for the selective deprotection and functionalization of the terminal primary amine, making it a valuable linker and building block in various synthetic applications.[1] Its primary utility is found in Boc-based solid-phase peptide synthesis, where it can be incorporated to introduce a flexible spacer or to create branched or cyclic peptides. Furthermore, its structure is conducive to the synthesis of chelating agents, peptidomimetics, and as a linker in bioconjugation to create targeted drug delivery systems.[1]

Comparative Analysis: Boc vs. Fmoc Protection Strategies

The primary alternative to the Boc-based strategy, and by extension to the use of Boc-protected linkers like this compound, is the fluorenylmethyloxycarbonyl (Fmoc) protection strategy. The choice between these two methodologies is a critical decision in peptide synthesis, with each having distinct advantages and disadvantages.

Key Differences:

FeatureBoc Strategy (e.g., with this compound) Fmoc Strategy (e.g., with Fmoc-protected linkers)
Deprotection Condition Strong acid (e.g., Trifluoroacetic acid - TFA)[2][3]Mild base (e.g., 20% Piperidine (B6355638) in DMF)[2][3]
Side-Chain Protection Typically benzyl (B1604629) (Bzl) based, requiring strong acid (e.g., HF) for final cleavage.[3]Typically tert-butyl (tBu) based, cleaved by TFA in the final step.[3]
Orthogonality The Boc group is labile to TFA, while side-chain protecting groups and the linker are cleaved with a stronger acid (e.g., HF).The Fmoc group is labile to piperidine, while side-chain protecting groups and the linker are cleaved with TFA.
Resin Types Merrifield, PAM, MBHA resins.[4]Wang, Rink Amide, Trityl resins.
Advantages - Less expensive starting materials (Boc-amino acids).- Can be advantageous for long or difficult sequences prone to aggregation.- Milder final cleavage conditions.- Orthogonality allows for a wider range of acid-sensitive modifications.- Easier to automate and monitor.
Disadvantages - Harsh final cleavage conditions (HF) can degrade sensitive peptides.- Repetitive acid treatment for Boc deprotection can lead to side reactions.- Fmoc-amino acids are generally more expensive.- Piperidine can be problematic for certain modifications.
Quantitative Performance Comparison

Table 1: Inferred Performance Metrics of Boc vs. Fmoc Strategies

ParameterBoc StrategyFmoc StrategyFactors Influencing Outcome
Coupling Efficiency (per step) >99%>99%Coupling reagents (e.g., HBTU, HATU), reaction time, temperature.
Overall Crude Yield Variable (Sequence dependent)Generally high for standard peptidesPeptide length, sequence complexity, aggregation tendencies.
Crude Purity Can be lower due to side reactions from repetitive acid exposure.Often higher due to milder deprotection steps.Efficiency of deprotection and cleavage, presence of sensitive residues.
Final Product Purity (after purification) HighHighPurification methodology (e.g., RP-HPLC).

It is important to note that for complex syntheses, such as those involving macrocyclization where a linker like this compound might be used, the specific reaction conditions and the nature of the peptide sequence will be the predominant factors determining the final yield and purity.

Experimental Protocols

Below are representative protocols for the use of Boc- and Fmoc-protected linkers in solid-phase peptide synthesis.

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis using a Boc-Protected Linker (Illustrative)

This protocol outlines the general steps for incorporating a Boc-protected diamine linker, analogous to how this compound would be used, onto a solid support for peptide synthesis.

1. Resin Preparation and Linker Attachment:

  • Swell Merrifield resin in dichloromethane (B109758) (DCM).
  • Attach the first Boc-protected amino acid to the resin via its cesium salt to minimize racemization.[4]
  • Alternatively, for a linker like this compound, it could be coupled to a pre-functionalized resin (e.g., a resin with a carboxylic acid) using standard coupling reagents.

2. Peptide Chain Elongation (Boc-SPPS Cycle):

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus.[4]
  • Washing: Wash the resin with DCM, followed by isopropanol (B130326) (IPA), and then DMF.
  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a 10% solution of diisopropylethylamine (DIEA) in DMF.
  • Coupling: Couple the next Boc-protected amino acid (3 equivalents) using a coupling agent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 1-2 hours.
  • Washing: Wash the resin with DMF and DCM.
  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

3. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.
  • Treat the resin with anhydrous hydrogen fluoride (B91410) (HF) with a scavenger such as anisole (B1667542) at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis using an Fmoc-Protected Linker

1. Resin Preparation and First Amino Acid Attachment:

  • Swell Wang or Rink Amide resin in DMF.
  • Couple the first Fmoc-protected amino acid to the resin using a coupling agent like DIC/DMAP.

2. Peptide Chain Elongation (Fmoc-SPPS Cycle):

  • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
  • Washing: Wash the resin with DMF.
  • Coupling: Couple the next Fmoc-protected amino acid (3 equivalents) using a coupling agent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 1-2 hours.
  • Washing: Wash the resin with DMF.
  • Repeat the deprotection and coupling steps for each amino acid.

3. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry.
  • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

Mandatory Visualizations

Boc_vs_Fmoc_SPPS cluster_boc Boc-SPPS Workflow cluster_fmoc Fmoc-SPPS Workflow boc_start Boc-AA-Resin boc_deprotect TFA Deprotection boc_start->boc_deprotect boc_neutralize DIEA Neutralization boc_deprotect->boc_neutralize boc_couple Boc-AA Coupling boc_neutralize->boc_couple boc_end Repeat Cycle boc_couple->boc_end boc_end->boc_deprotect boc_cleave HF Cleavage boc_end->boc_cleave boc_peptide Crude Peptide boc_cleave->boc_peptide fmoc_start Fmoc-AA-Resin fmoc_deprotect Piperidine Deprotection fmoc_start->fmoc_deprotect fmoc_couple Fmoc-AA Coupling fmoc_deprotect->fmoc_couple fmoc_end Repeat Cycle fmoc_couple->fmoc_end fmoc_end->fmoc_deprotect fmoc_cleave TFA Cleavage fmoc_end->fmoc_cleave fmoc_peptide Crude Peptide fmoc_cleave->fmoc_peptide

Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis.

Linker_Application cluster_synthesis Synthesis of a Constrained Peptide start Solid Support linker Couple This compound start->linker peptide_synthesis Elongate Peptide Chain (Boc-SPPS) linker->peptide_synthesis deprotect_linker Selective Deprotection of Linker Amine peptide_synthesis->deprotect_linker cyclization On-Resin Cyclization deprotect_linker->cyclization cleavage Final Cleavage (e.g., HF) cyclization->cleavage product Constrained Peptide cleavage->product

Caption: Conceptual workflow for synthesizing a constrained peptide using a Boc-protected linker.

Conclusion

This compound is a valuable and versatile reagent in drug synthesis, offering the advantages inherent to the Boc protection strategy. Its utility as a flexible linker for the synthesis of linear, branched, or cyclic peptides, as well as in bioconjugation, is well-recognized. The choice between using a Boc-protected linker like this compound and an Fmoc-protected alternative is highly dependent on the specific requirements of the target molecule, including the presence of acid-sensitive functionalities and the overall synthetic strategy. While the Fmoc strategy has become more prevalent due to its milder cleavage conditions, the Boc strategy remains a robust and often more cost-effective option for many applications. The selection of the appropriate strategy requires careful consideration of the chemical properties of the target compound and the desired final purity and yield.

References

A Comparative Guide to the Stability of Amine Protecting Groups: Boc, Cbz, and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the intricate processes of peptide synthesis and drug development, the judicious selection of an amine protecting group is a critical determinant of experimental success. The stability of these protecting groups under various reaction conditions dictates their suitability for a given synthetic strategy. This guide offers an objective comparison of three of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions.

The primary role of a protecting group is to temporarily mask a reactive functional group, such as an amine, to prevent it from undergoing undesired reactions while transformations are carried out elsewhere in the molecule.[1][2] An ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable with high yield and selectivity.[1] The concept of "orthogonality" is central to the strategic use of protecting groups, referring to the ability to selectively deprotect one group in the presence of others using specific, non-interfering reaction conditions.[1][3][4] Boc, Cbz, and Fmoc are all carbamate-based protecting groups with distinct lability profiles, making them key players in orthogonal protection strategies.[1][3]

Comparative Stability Profile

The stability of Boc, Cbz, and Fmoc protecting groups is intrinsically linked to their chemical structures and the mechanisms by which they are cleaved. The Boc group is renowned for its acid lability, the Fmoc group for its base lability, and the Cbz group for its susceptibility to hydrogenolysis.[1][3] This fundamental difference in their cleavage conditions forms the basis of their widespread use in complex multi-step syntheses.

A summary of the stability of these protecting groups under various chemical environments is presented in the table below. This information is a synthesis of established chemical principles and reported experimental observations.

Conditiontert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Strong Acids Labile (e.g., TFA, HCl)[1][5]Generally stable, but can be cleaved by strong acids like HBr in acetic acid.[4][6]Stable[7]
Weak Acids Generally stableStableStable
Strong Bases StableStableLabile (e.g., piperidine (B6355638), DBU)[3][8]
Weak Bases StableStableLabile to some extent, especially with primary and secondary amines.[9][10]
Hydrogenolysis (e.g., H₂, Pd/C) StableLabile[4][6]Quasi-orthogonal; can be cleaved under certain hydrogenolysis conditions, though less readily than Cbz.[7]
Nucleophiles Stable[11]Can be cleaved by strong nucleophiles under specific conditions.Stable

Quantitative Deprotection Data

The efficiency and rate of deprotection are critical parameters in synthetic planning. The following table provides a semi-quantitative comparison of the deprotection conditions and typical outcomes for Boc, Cbz, and Fmoc groups.

Protecting GroupDeprotection Reagent/ConditionTypical Reaction TimeTypical YieldKey Considerations
Boc 25-50% TFA in DCM[]30 min - 2 h[5][13]>90%[14]The generated tert-butyl cation can cause side reactions, requiring scavengers like triisopropylsilane (B1312306) (TIS) or anisole.[15][16]
Boc 4M HCl in Dioxane[17]1 - 4 h[17]HighOften precipitates the amine hydrochloride salt, facilitating isolation.[17]
Cbz H₂ (1 atm), 10% Pd/C in MeOH[6][18]1 - 16 h[6][18]~95%[18]Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[6] Catalyst poisoning can be an issue with sulfur-containing compounds.[3]
Cbz Transfer Hydrogenolysis (e.g., Ammonium (B1175870) formate, Pd/C)[18]1 - 6 hHighAvoids the use of flammable hydrogen gas.[6]
Fmoc 20% Piperidine in DMF[3][17]5 - 20 min[10][17]>99% per step in SPPS[3]The dibenzofulvene byproduct must be scavenged by the amine base.[19] Can cause side reactions like aspartimide formation.[3]
Fmoc 2% DBU in DMF[8]Shorter than piperidineHighConsidered a harsher non-nucleophilic base; can reduce epimerization in thioamide-containing peptides.[8]

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results. The following are representative procedures for the deprotection of Boc, Cbz, and Fmoc groups.

Boc Deprotection using Trifluoroacetic Acid (TFA) in Solution Phase

Materials:

  • Boc-protected amine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (concentration range of 0.1 to 0.5 M) in a round-bottom flask.[15]

  • Cool the solution to 0 °C in an ice bath.[15]

  • Slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is 25-50% TFA in DCM.[][15]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[15]

  • To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene.[15]

  • The crude product, the TFA salt of the amine, can be precipitated by adding cold diethyl ether.[15]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[15]

Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amine

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) supply or a hydrogen transfer reagent (e.g., ammonium formate)

  • Reaction flask, magnetic stirrer, filtration apparatus (e.g., Celite pad)

Procedure (using H₂ gas):

  • Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[6]

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 5-10 mol%).[6]

  • Flush the reaction flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at 1 atm pressure, using a balloon).

  • Stir the reaction mixture vigorously at room temperature.[6]

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[6]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6]

  • Further purification can be performed by crystallization or chromatography if necessary.[6]

Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection solution: 20% (v/v) piperidine in DMF[3]

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.[3]

  • Drain the DMF from the resin.[3]

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[3][17]

  • Agitate the mixture at room temperature for a short period (e.g., 2 minutes).[17]

  • Drain the deprotection solution.[11]

  • Add a fresh portion of the 20% piperidine in DMF solution and continue to agitate for an additional 5-15 minutes.[11][17]

  • Drain the solution and wash the resin thoroughly with DMF (e.g., 5 times) to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[11]

  • The resin is now ready for the next coupling step.

Visualization of Decision-Making and Reaction Pathways

The selection of an appropriate protecting group is a multifactorial decision. The following diagram illustrates a logical workflow for choosing between Boc, Cbz, and Fmoc based on the stability of the substrate and the desired synthetic strategy.

G Decision Tree for Amine Protecting Group Selection start Start: Need to protect an amine acid_stable Is the substrate stable to strong acid? start->acid_stable base_stable Is the substrate stable to base? acid_stable->base_stable Yes use_boc Consider Boc group. (Deprotection: Strong Acid, e.g., TFA) acid_stable->use_boc No hydrogenolysis_compatible Are other functional groups compatible with hydrogenolysis? base_stable->hydrogenolysis_compatible Yes use_fmoc Consider Fmoc group. (Deprotection: Base, e.g., Piperidine) base_stable->use_fmoc No use_cbz Consider Cbz group. (Deprotection: Hydrogenolysis) hydrogenolysis_compatible->use_cbz Yes orthogonal_strategy Consider an orthogonal strategy with a different protecting group. hydrogenolysis_compatible->orthogonal_strategy No

Caption: A decision tree to guide the selection of an amine protecting group.

The following diagram illustrates the general deprotection pathways for the Boc, Cbz, and Fmoc protecting groups.

G General Deprotection Pathways cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection cluster_fmoc Fmoc Deprotection boc_protected Boc-Protected Amine boc_deprotected Free Amine + CO₂ + t-butyl cation boc_protected->boc_deprotected Acid-catalyzed elimination boc_reagent Strong Acid (e.g., TFA) boc_reagent->boc_protected cbz_protected Cbz-Protected Amine cbz_deprotected Free Amine + CO₂ + Toluene cbz_protected->cbz_deprotected Hydrogenolysis cbz_reagent H₂ / Pd/C cbz_reagent->cbz_protected fmoc_protected Fmoc-Protected Amine fmoc_deprotected Free Amine + CO₂ + Dibenzofulvene adduct fmoc_protected->fmoc_deprotected β-elimination fmoc_reagent Base (e.g., Piperidine) fmoc_reagent->fmoc_protected

Caption: Deprotection mechanisms for Boc, Cbz, and Fmoc groups.

References

A Comparative Review of Triazaheptane Derivatives in Chelation Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of triazaheptane derivatives to form stable complexes with a variety of metal ions has positioned them as crucial chelating agents in numerous scientific and therapeutic fields. This guide provides a comprehensive comparison of the chelation performance of various triazaheptane-based ligands, supported by experimental data from the literature. The focus is on quantitative metrics such as stability constants, which are essential for understanding and predicting the efficacy of these chelators in applications ranging from heavy metal remediation to the development of radiopharmaceuticals.

Quantitative Comparison of Chelation Performance

The stability of a metal-ligand complex is a critical parameter for its application. The following tables summarize the logarithm of the overall stability constants (log β) for complexes of diethylenetriamine (B155796) (a foundational triazaheptane) and its derivatives with several divalent metal ions. These constants represent the equilibrium for the formation of the complex from the metal ion and the fully deprotonated ligand.

Table 1: Stability Constants (log β) of Metal Complexes with Diethylenetriamine

Metal Ionlog β
Cu(II)15.9
Ni(II)10.7
Zn(II)8.9
Cd(II)8.0

Data sourced from a study determining stability constants for a range of polyamine complexes[1].

The data clearly indicates a higher stability for the copper(II) complex, following the Irving-Williams series for the stability of divalent metal-ion complexes.

Experimental Protocols

A fundamental understanding of the experimental methodologies used to determine these quantitative values is crucial for the critical evaluation and replication of research findings. Below are detailed protocols for the synthesis of functionalized triazaheptane derivatives and the determination of their metal complex stability constants.

Synthesis of N-Sulfonylated Diethylenetriamine Derivatives

This protocol describes a general method for the synthesis of N-sulfonated diethylenetriamine ligands.

Materials:

  • Diethylenetriamine

  • Sulfonyl chloride derivative (e.g., 1,4-benzodioxan sulfonyl chloride, 4-methylbiphenyl (B165694) sulfonyl chloride)

  • Dioxane

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the desired sulfonyl chloride (5 mmol) in 100 mL of dioxane.

  • In a separate flask, dissolve diethylenetriamine (50 mmol) in 100 mL of dioxane.

  • Add the sulfonyl chloride solution dropwise to the diethylenetriamine solution over a period of 2 hours with constant stirring at room temperature.

  • Continue stirring the reaction mixture overnight.

  • The resulting product can be isolated and purified using standard techniques such as filtration and washing.[2]

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining the stability constants of metal-ligand complexes in solution.

Materials and Equipment:

  • Calibrated pH meter with a glass electrode

  • Autoburette

  • Thermostatted titration vessel

  • Stock solutions of the ligand, metal salt, standardized strong acid (e.g., HClO₄), and carbonate-free strong base (e.g., NaOH)

  • Inert salt solution to maintain constant ionic strength (e.g., NaClO₄)

Procedure:

  • Calibration: Calibrate the electrode system using standard buffer solutions.

  • Ligand Protonation Constants: Titrate a solution containing the ligand and a known excess of strong acid with a standardized strong base. This allows for the determination of the ligand's protonation constants.

  • Metal-Ligand Titration: Titrate a solution containing the ligand, the metal salt, and a known excess of strong acid with the standardized strong base.

  • Data Analysis: The titration data (pH vs. volume of base added) from both titrations are then used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion. From these values, the stepwise and overall stability constants can be determined using computational programs.[3][4][5][6]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and stability constant determination procedures.

Synthesis_Workflow cluster_synthesis Synthesis of N-Sulfonylated Diethylenetriamine prep_sulfonyl Prepare Sulfonyl Chloride Solution reaction Dropwise Addition & Stirring prep_sulfonyl->reaction prep_dien Prepare Diethylenetriamine Solution prep_dien->reaction isolation Isolate & Purify Product reaction->isolation

Caption: Workflow for the synthesis of N-sulfonylated diethylenetriamine ligands.

Stability_Constant_Workflow cluster_potentiometry Potentiometric Titration for Stability Constant Determination calibration Calibrate Electrode System ligand_titration Titrate Ligand + Acid calibration->ligand_titration metal_ligand_titration Titrate Ligand + Metal + Acid calibration->metal_ligand_titration data_analysis Calculate Protonation & Stability Constants ligand_titration->data_analysis metal_ligand_titration->data_analysis

Caption: Experimental workflow for determining stability constants via potentiometric titration.

Logical Relationships in Chelation

The chelation of a metal ion by a triazaheptane derivative is a stepwise process. The following diagram illustrates the sequential binding of a metal ion (M) to a triazaheptane ligand (L), forming intermediate complexes before the final, fully chelated species is formed.

Chelation_Equilibria M M ML ML M->ML + L (K1) L L ML2 ML2 ML->ML2 + L (K2)

References

Safety Operating Guide

Proper Disposal of 1,4-Bis-Boc-1,4,7-triazaheptane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1,4-Bis-Boc-1,4,7-triazaheptane as a hazardous chemical waste. The disposal process must comply with all applicable federal, state, and local regulations. This guide provides a procedural framework for its safe handling and disposal in a laboratory setting, designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile gloves are a suitable option)

  • A laboratory coat

All handling of solid this compound or its solutions must be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors.

II. Hazard Identification

While a specific Safety Data Sheet (SDS) may not be readily available for all research compounds, the known hazards associated with similar protected amines and the parent amine structure warrant careful handling. The tert-butoxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions, leading to its removal and the release of isobutylene (B52900) and carbon dioxide.

Known Hazard Statements for Structurally Similar Compounds:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

III. Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound, along with grossly contaminated items such as weighing paper, pipette tips, and contaminated gloves, in a dedicated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a designated container for non-halogenated organic waste. Do not mix with halogenated waste streams.[1]

  • Segregation: It is crucial to keep this waste stream segregated from incompatible materials, particularly strong acids and oxidizing agents, to prevent potentially violent reactions or the release of toxic gases.[2]

2. Container Selection and Labeling:

  • Container Choice: Utilize a compatible, leak-proof container for waste collection. For solid waste, the original product container can be a good option if it is in good condition. For liquid waste, prefer containers with screw caps, ideally made of plastic to minimize the risk of breakage.[2]

  • Labeling: The waste container must be clearly and accurately labeled with a "Hazardous Waste" tag.[2] The label must include the full chemical name: "this compound," and the approximate quantity.[1] It is also good practice to note the date when waste is first added to the container.[2]

3. Spill Management:

In the event of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material, such as vermiculite, sand, or a commercial spill absorbent. Carefully collect the absorbed material into the designated hazardous waste container.[1] Clean the spill area with a suitable detergent and water, and collect the cleaning materials as hazardous waste.[1]

4. Final Disposal:

  • Do not dispose of this compound down the drain. The ecological effects of this compound are not well-documented.[1]

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

  • Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[2] After proper rinsing, the container can be disposed of as regular trash.[2]

IV. Experimental Protocol: Acid-Catalyzed Deprotection for Potential Pre-Treatment

In some instances, chemical neutralization or degradation may be a part of the disposal protocol. The Boc protecting groups of this compound are susceptible to cleavage under acidic conditions. This procedure should only be carried out by trained personnel in a controlled laboratory setting and in accordance with institutional safety guidelines.

Objective: To remove the Boc protecting groups to yield the corresponding amine salt, which may be more amenable to certain disposal pathways.

Materials:

  • This compound waste

  • 4M Hydrochloric Acid (HCl) in 1,4-dioxane (B91453)

  • Anhydrous diethyl ether

  • Stir plate and stir bar

  • Round-bottom flask

  • Appropriate laboratory glassware

Procedure:

  • In a chemical fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution within a round-bottom flask.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The deprotection reaction is typically complete within 1 to 4 hours.[3] The product, the hydrochloride salt of 1,4,7-triazaheptane, will often precipitate out of the solution.

  • The resulting solid can be collected by filtration and washed with a solvent like diethyl ether.[3]

  • The collected solid and the filtrate should both be treated as hazardous waste and disposed of according to the procedures outlined above.

Quantitative Data for Deprotection:

ParameterValue/ConditionReference
Reagent4M HCl in 1,4-dioxane[3]
TemperatureRoom Temperature[3]
Reaction Time1 - 4 hours[3]
WorkupFiltration and wash with diethyl ether[3]

V. Visualizing Disposal and Deprotection Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical flow of the disposal process and the experimental deprotection protocol.

DisposalWorkflow start Start: Identify Waste (Solid or Liquid) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Avoid Acids & Oxidizers) ppe->segregate container Select & Label Container ('Hazardous Waste', Chemical Name) segregate->container collect_solid Collect Solid Waste & Contaminated Materials container->collect_solid For Solids collect_liquid Collect Liquid Waste in Non-Halogenated Container container->collect_liquid For Liquids ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

DeprotectionWorkflow start Start: Weigh Waste Compound dissolve Dissolve/Suspend in 4M HCl in Dioxane start->dissolve react Stir at Room Temperature (1-4 hours) dissolve->react monitor Monitor Reaction (TLC or LC-MS) react->monitor precipitate Precipitation of Amine Salt monitor->precipitate filter Filter the Solid precipitate->filter wash Wash Solid with Diethyl Ether filter->wash dispose_filtrate Dispose of Filtrate as Hazardous Waste filter->dispose_filtrate dispose_solid Dispose of Solid as Hazardous Waste wash->dispose_solid end End: Deprotected Waste Ready for Final Disposal dispose_solid->end dispose_filtrate->end

Caption: Experimental workflow for acid-catalyzed deprotection.

References

Personal protective equipment for handling 1,4-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,4-Bis-Boc-1,4,7-triazaheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for this compound, a versatile reagent in organic synthesis and medicinal chemistry. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar compounds and general best practices for laboratory safety. A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact with the chemical.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of skin exposure.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if ventilation is inadequate.Avoids inhalation of any potential vapors or aerosols.[1]

Operational and Disposal Plans

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Ensure adequate ventilation in the handling area, preferably within a chemical fume hood.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid generating dust or aerosols.

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

  • For long-term storage, a temperature of 2-8°C in an inert atmosphere is recommended.

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Disposal:

  • Collect waste in a designated, labeled, and sealed container.

  • Dispose of the chemical waste through a licensed professional waste disposal service.

  • Do not dispose of down the drain or in regular trash.

  • Contaminated PPE and cleaning materials should also be treated as hazardous waste.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Retrieve_Chemical Retrieve Chemical from Storage Prepare_Work_Area->Retrieve_Chemical Weigh_and_Dispense Weigh and Dispense in Fume Hood Retrieve_Chemical->Weigh_and_Dispense Perform_Experiment Perform Experiment Weigh_and_Dispense->Perform_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Hazardous Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste via Licensed Service Segregate_Waste->Dispose_Waste Doff_PPE Doff and Dispose of Contaminated PPE Dispose_Waste->Doff_PPE

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.